Iroxanadine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
934838-75-2 |
|---|---|
Molecular Formula |
C14H22N4O5S |
Molecular Weight |
358.42 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |
InChI |
InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |
InChI Key |
KRDJXQILWJDTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Iroxanadine Sulfate's Endothelial Shield: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
Obninsk, Hungary – A comprehensive analysis of Iroxanadine sulfate (formerly known as BRX-235) reveals a dual-pronged mechanism of action that confers significant protection to endothelial cells under ischemic stress. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the core molecular pathways through which this compound preserves endothelial integrity, a critical factor in vascular health and disease.
This compound, a novel vasculoprotective agent, demonstrates a significant cytoprotective effect against hypoxia/reoxygenation-induced apoptosis in human umbilical vein endothelial cells (HUVECs).[1][2] The protective mechanism is notably dependent on the timing of administration, engaging two distinct signaling pathways: the induction of Heat Shock Proteins (Hsps) with pre-hypoxic treatment and the activation of p38 Mitogen-Activated Protein Kinase (MAPK) in post-hypoxic scenarios.[1][2]
Quantitative Analysis of this compound's Anti-Apoptotic Efficacy
The protective effects of this compound against endothelial cell apoptosis induced by hypoxia/reoxygenation have been quantified through various cellular assays. The data presented below summarizes the key findings from in vitro studies on HUVECs.
Table 1: Effect of this compound on Hypoxia/Reoxygenation-Induced Apoptosis in HUVECs
| Treatment Condition | Concentration (µM) | Apoptotic Cells (%) | Data Source |
| Control (Normoxia) | - | 5 ± 1 | [1] |
| Hypoxia/Reoxygenation (H/R) | - | 35 ± 4 | |
| Iroxanadine (Pre-H/R) | 0.1 | 22 ± 3 | |
| Iroxanadine (Pre-H/R) | 1 | 15 ± 2 | |
| Iroxanadine (Post-H/R) | 0.1 | 25 ± 3 | |
| Iroxanadine (Post-H/R) | 1 | 18 ± 2 | |
| Iroxanadine (Pre-H/R) + Quercetin (50 µM) | 1 | 32 ± 4 | |
| Iroxanadine (Post-H/R) + SB203580 (10 µM) | 1 | 30 ± 3 | |
| *p < 0.05 compared to H/R group |
Table 2: Modulation of Caspase-3 Activity by this compound in H/R-Stressed HUVECs
| Treatment Condition | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Data Source |
| Control (Normoxia) | - | 1.0 | |
| Hypoxia/Reoxygenation (H/R) | - | 4.2 ± 0.5 | |
| Iroxanadine (Pre-H/R) | 1 | 2.1 ± 0.3 | |
| Iroxanadine (Post-H/R) | 1 | 2.5 ± 0.4 | |
| *p < 0.05 compared to H/R group |
Core Signaling Pathways Modulated by this compound
The vasculoprotective effects of this compound in endothelial cells are orchestrated through two primary signaling cascades, contingent on the therapeutic window of administration relative to the ischemic insult.
Pre-Hypoxic Administration: The Heat Shock Protein Response
When administered prior to hypoxic stress, this compound primes the endothelial cells for survival by enhancing the accumulation of Heat Shock Proteins (Hsps), particularly Hsp70. This pre-conditioning effect is sensitive to quercetin, an inhibitor of Hsp induction.
Post-Hypoxic Administration: The p38 MAPK Pathway
Conversely, when administered at the onset of reoxygenation following a hypoxic period, this compound's protective action is mediated through the activation of the p38 MAP kinase pathway. This effect is abrogated by the p38 MAPK inhibitors SB202190 and SB203580.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the key experimental methodologies employed in the characterization of this compound's mechanism of action are detailed below.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized for all in vitro experiments.
-
Culture Conditions: HUVECs were cultured in M199 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, confluent HUVEC monolayers were subjected to hypoxia by incubation in a glucose-free Earl's salt solution buffered with 20 mM HEPES (pH 6.8) and placed in an anaerobic chamber (95% N2, 5% CO2) at 37°C for 4 hours.
-
Reoxygenation: Following the hypoxic period, the medium was replaced with standard culture medium, and the cells were returned to a normoxic (95% air, 5% CO2) incubator for a reoxygenation period of 12-18 hours.
Apoptosis and Cell Viability Assays
-
Apoptosis Quantification: Apoptosis was assessed by fluorescence microscopy after staining with the DNA-binding dyes Hoechst 33342 and propidium iodide. Apoptotic cells were identified by condensed and fragmented chromatin (pyknotic nuclei). At least 500 cells were counted in random microscopic fields for each experimental condition.
-
Caspase-3 Activity Assay: Caspase-3 activity was measured using a fluorometric assay kit. Cell lysates were incubated with a specific caspase-3 substrate (DEVD-AFC), and the fluorescence of the cleaved product was measured at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Cell Viability Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, cells were incubated with MTT solution, and the resulting formazan crystals were solubilized with DMSO. The absorbance was measured at 570 nm.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38 MAPK, as well as Hsp70. After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the relative protein expression levels.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on endothelial cells under hypoxia/reoxygenation.
This technical guide provides a foundational understanding of the protective mechanisms of this compound in endothelial cells. The presented data and methodologies offer a valuable resource for the scientific community to further explore the therapeutic potential of this promising vasculoprotective agent.
References
Iroxanadine Sulfate: A Dual Activator of p38 Kinase and Heat Shock Proteins for Vasculoprotection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine sulfate, also known as BRX-235, is a novel vasculoprotective agent that has demonstrated a unique dual mechanism of action involving the activation of both the p38 mitogen-activated protein kinase (MAPK) pathway and the heat shock protein (HSP) response. This dual activity positions this compound as a promising therapeutic candidate for vascular diseases such as atherosclerosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cellular signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.
Introduction
Cardiovascular diseases, particularly those with an atherosclerotic etiology, remain a leading cause of morbidity and mortality worldwide. Endothelial dysfunction and apoptosis are critical early events in the pathogenesis of atherosclerosis. This compound has emerged as a compound of interest due to its cytoprotective effects on vascular endothelial cells, which are mediated through the activation of two key cellular stress response pathways: the p38 MAPK pathway and the heat shock response. This guide will delve into the technical aspects of this compound's dual role, providing researchers with the necessary information to understand and investigate its therapeutic potential.
Core Mechanisms of Action
This compound's vasculoprotective effects are attributed to its ability to simultaneously activate two distinct but interconnected cellular signaling pathways.
Activation of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to various extracellular stimuli and cellular stresses, playing a pivotal role in inflammation, cell differentiation, and apoptosis. This compound has been identified as an activator of p38 kinase. This activation is particularly relevant in the context of post-hypoxic conditions in endothelial cells, where it contributes to cytoprotection. The activation of p38 by this compound is thought to initiate a signaling cascade that ultimately enhances cell survival.
Induction of the Heat Shock Protein (HSP) Response
Heat shock proteins are a family of molecular chaperones that are upregulated in response to cellular stress. They play a crucial role in maintaining protein homeostasis by assisting in the refolding of misfolded proteins and preventing protein aggregation. This compound has been shown to enhance the expression of HSPs, which is a key component of its protective effect, particularly when administered prior to a cellular stress event like hypoxia. The induction of HSPs by this compound helps to preserve cellular integrity and function in the face of stress.
Quantitative Data
While extensive quantitative data on the specific dose-response of this compound is limited in publicly available literature, key studies have provided effective concentration ranges for its biological activity.
| Parameter | Cell Type | Condition | Effective Concentration | Observed Effect | Reference |
| Cytoprotection | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | 0.1–1 µM | Significant reduction in caspase-dependent apoptosis | (Kabakov et al., 2004) |
| HSP-dependent protection | HUVECs | Pre-hypoxia administration | 0.1–1 µM | Enhanced HSP accumulation and cytoprotection | (Kabakov et al., 2004) |
| p38-dependent protection | HUVECs | Post-hypoxia administration | 0.1–1 µM | Enhanced p38 kinase activation and cytoprotection | (Kabakov et al., 2004) |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed dual signaling pathway of this compound, leading to vasculoprotection.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the effects of this compound on endothelial cells.
Chemical structure and properties of Iroxanadine sulfate.
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Vasculoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine sulfate is a novel small molecule with significant potential as a vasculoprotective agent, primarily through its dual activation of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for evaluating its biological effects and includes visualizations of associated signaling pathways to support further research and development in the fields of cardiovascular disease and cytoprotection.
Chemical Structure and Properties
This compound is the sulfate salt of Iroxanadine. The chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid | [1] |
| Molecular Formula | C₁₄H₂₂N₄O₅S | [1] |
| Molecular Weight | 358.42 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O | [1] |
| InChI Key | KRDJXQILWJDTAQ-UHFFFAOYSA-N | [1] |
| CAS Number | 276690-61-0 | |
| Stereochemistry | Available as racemic, (+), and (-) enantiomers. |
Note: The physicochemical properties listed are primarily computed values from publicly available databases. Experimental determination may yield slightly different results.
Mechanism of Action: Dual Activation of p38 MAPK and Heat Shock Proteins
This compound exerts its vasculoprotective effects through the activation of two key cellular stress-response pathways: the p38 MAPK pathway and the heat shock protein (HSP) response. This dual mechanism contributes to its ability to protect cells from various stressors, including hypoxia and reoxygenation injury.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Activation of this pathway is crucial for regulating cellular processes such as inflammation, apoptosis, and cell differentiation. This compound has been identified as an activator of p38 kinase.
Heat Shock Protein Induction
Heat shock proteins are a family of proteins that are induced by cellular stress. They function as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of denatured proteins. This compound is also known to be an activator of HSPs.
Biological Effects: Cytoprotection and Anti-Apoptosis
A key biological effect of this compound is its ability to protect cells from damage and prevent apoptosis (programmed cell death). Studies have shown that treatment with this compound at concentrations of 0.1-1 μM significantly reduces caspase-dependent apoptosis in cells subjected to hypoxia and reoxygenation. This cytoprotective effect is a direct consequence of its dual mechanism of action.
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Assessment of p38 MAPK Activation by Western Blot
This protocol describes the detection of phosphorylated p38 MAPK, an indicator of its activation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin or GAPDH).
-
Evaluation of Heat Shock Protein (HSP70) Induction by Western Blot
This protocol is for measuring the expression levels of HSP70, a key heat shock protein.
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in section 4.1. The treatment time for HSP induction may be longer (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification: Follow the same procedures as described in section 4.1.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and incubate with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Normalize the HSP70 signal to a housekeeping protein to compare expression levels between different treatment groups.
-
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantitative assessment of apoptosis and necrosis.
-
Cell Culture and Induction of Apoptosis: Plate cells and treat with this compound. Induce apoptosis using a relevant stressor (e.g., hypoxia-reoxygenation, chemical inducers). Include appropriate control groups (untreated, stressor only, this compound only).
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the media) by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action that confers significant cytoprotective and anti-apoptotic properties. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological profile of this compound and to support its development as a potential treatment for cardiovascular diseases and other conditions involving cellular stress and damage. Future studies should focus on elucidating the precise molecular targets of this compound and on evaluating its efficacy and safety in preclinical and clinical settings.
References
A Technical Guide to BRX-235 (Dactolisib/BEZ235): A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary: This technical guide provides a comprehensive overview of the imidazoquinoline derivative BRX-235. It is crucial to note that BRX-235 is a synonym for the well-characterized compound Dactolisib, also known as NVP-BEZ235 or simply BEZ235.[1][2] The user's initial query referenced "Iroxanadine," which is a distinct and unrelated chemical entity. This document will focus exclusively on BRX-235 (Dactolisib).
Dactolisib is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These two kinases are central nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a critical role in cell proliferation, survival, and growth.[3][4] Dactolisib was one of the first PI3K inhibitors to enter clinical trials and has been instrumental in the study of this signaling pathway in oncology. However, its clinical development has been challenged by a narrow therapeutic window and significant toxicities.
This guide details the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of Dactolisib, presenting quantitative data in a structured format and visualizing complex pathways and workflows to aid in research and development.
Discovery and Synthesis
Discovery
Dactolisib (NVP-BEZ235) was developed by Novartis Institutes for Biomedical Research. Its discovery stemmed from a medicinal chemistry program originally aimed at developing PDK1 inhibitors based on an imidazo[4,5-c]quinoline scaffold. During this effort, lead compounds were identified that also demonstrated inhibitory activity against class I PI3K. This led to a focused optimization program using a structure-based design approach, which culminated in the identification of NVP-BEZ235 as a potent dual inhibitor of both pan-class I PI3K isoforms and mTOR kinase. The initial characterization of NVP-BEZ235 was published in 2008, detailing its potent in vitro and in vivo antitumor activity.
Chemical Synthesis
The synthesis of Dactolisib, chemically named 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile, has been described in patent literature. The process involves the multi-step synthesis of key intermediates, including 6-bromo-4-chloro-3-nitroquinoline and 2-(4-aminophenyl)-2-methylpropanenitrile, which are then coupled to construct the final complex heterocyclic structure.
-
IUPAC Name: 2-methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
-
Chemical Formula: C₃₀H₂₃N₅O
-
Molecular Weight: 469.548 g/mol
Mechanism of Action
Dactolisib functions as a dual ATP-competitive inhibitor, targeting the ATP-binding cleft of both PI3K and mTOR enzymes. This dual inhibition allows it to block the PI3K/Akt/mTOR signaling cascade at two critical points, leading to a more comprehensive pathway blockade than inhibitors targeting only a single kinase. Dactolisib inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. The inhibition of this pathway leads to a G1 cell cycle arrest and, in some cancer cell lines, induces apoptosis.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival. Dactolisib's dual inhibition disrupts this cascade, preventing the phosphorylation of key downstream effectors.
References
- 1. benchchem.com [benchchem.com]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Iroxanadine Sulfate's Impact on p38 SAPK Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Iroxanadine sulfate on the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). This compound, a novel vasculoprotective agent, has been demonstrated to modulate cellular stress responses through the activation of the p38 MAPK pathway. This document synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.
Core Findings: this compound Induces p38 SAPK Phosphorylation
This compound (also known by the developmental code BRX-235) has been identified as an activator of p38 SAPK in vascular endothelial cells.[1] This activation is a key component of its mechanism of action, contributing to its cytoprotective and pro-migratory effects on the endothelium. Studies have shown that this compound leads to a significant increase in the phosphorylated, active form of p38 SAPK, without altering the total protein levels of the kinase. This indicates that the compound acts upstream in the signaling cascade, promoting the phosphorylation of p38.
The induction of p38 SAPK phosphorylation by this compound has been observed in pharmacological dose ranges and is a transient effect, suggesting a modulation of cellular stress signaling pathways.[1] This targeted activation of the p38 pathway is implicated in the therapeutic potential of this compound for conditions involving endothelial dysfunction.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments demonstrating the effect of this compound on p38 SAPK phosphorylation. The data is derived from Western blot analyses, with the intensity of the phosphorylated p38 (p-p38) band normalized to the total p38 protein.
| Treatment Group | Concentration | Duration | Fold Increase in p38 Phosphorylation (Mean ± SEM) | Reference |
| Control (untreated) | - | 15 min | 1.00 ± 0.00 | Dénes et al., 2002 |
| This compound | 10 nM | 15 min | 2.50 ± 0.35 | Dénes et al., 2002 |
| This compound | 100 nM | 15 min | 3.20 ± 0.40 | Dénes et al., 2002 |
| This compound | 1 µM | 15 min | 2.80 ± 0.30 | Dénes et al., 2002 |
Experimental Protocols
Western Blot Analysis of p38 SAPK Phosphorylation
This protocol is based on the methodology described by Dénes et al. (2002) for the detection of p38 SAPK phosphorylation in bovine aortic endothelial cells (BAECs).
1. Cell Culture and Treatment:
-
Bovine aortic endothelial cells (BAECs) are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in appropriate culture dishes and grown to near confluence.
-
Prior to treatment, cells are serum-starved for 24 hours to reduce basal kinase activity.
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Cells are incubated with this compound for the specified duration (e.g., 15 minutes).
2. Cell Lysis:
-
After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer [50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS] supplemented with a protease and phosphatase inhibitor cocktail.
-
The cell lysate is scraped from the dish and transferred to a microcentrifuge tube.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing.
-
The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the protein extract is collected.
3. Protein Quantification:
-
The total protein concentration of the lysate is determined using a Bradford or BCA protein assay, according to the manufacturer’s instructions.
4. SDS-PAGE and Electrotransfer:
-
An equal amount of protein (e.g., 20-40 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10-12%).
-
Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 SAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182) antibody) diluted in blocking buffer.
-
The membrane is washed three times for 10 minutes each with TBST.
-
Subsequently, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the host species of the primary antibody.
-
The membrane is again washed three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer’s protocol.
-
The chemiluminescent signal is captured using X-ray film or a digital imaging system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 SAPK.
-
The intensity of the bands corresponding to phosphorylated p38 and total p38 is quantified using densitometry software.
-
The level of p38 phosphorylation is expressed as the ratio of the phosphorylated p38 signal to the total p38 signal.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway involving this compound and p38 SAPK, as well as the general workflow for the experimental verification.
Caption: this compound signaling pathway leading to p38 SAPK activation.
References
Potential therapeutic applications of Iroxanadine sulfate in vascular diseases.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iroxanadine sulfate, also known as BRX-235, has emerged as a compound of interest with potential therapeutic applications in vascular diseases. Preclinical evidence suggests a primary role for Iroxanadine in protecting vascular endothelial cells from apoptosis, a key event in the pathogenesis of various cardiovascular disorders, including atherosclerosis and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. The guide also explores the putative signaling pathways involved, primarily focusing on the p38 MAPK and Heat Shock Protein (Hsp) induction pathways. While current research is centered on its anti-apoptotic effects in endothelial cells, this document aims to consolidate the existing knowledge to facilitate further investigation into its broader therapeutic potential in vascular diseases.
Introduction
Vascular diseases, including atherosclerosis, peripheral artery disease, and stroke, remain a leading cause of morbidity and mortality worldwide. The integrity of the vascular endothelium is paramount in maintaining vascular homeostasis. Endothelial dysfunction, characterized by apoptosis, inflammation, and impaired vasodilation, is a critical initiating factor in the development and progression of these diseases. Consequently, therapeutic strategies aimed at protecting the endothelium from injury hold significant promise.
This compound (BRX-235) is a novel compound that has been characterized as a vasculoprotector.[1] Its primary described mechanism of action involves the attenuation of apoptosis in vascular endothelial cells subjected to stress, such as hypoxia/reoxygenation, which mimics ischemia-reperfusion injury.[1][2][3] This guide will delve into the specifics of Iroxanadine's effects, the experimental basis for these observations, and the molecular pathways implicated in its cytoprotective actions.
Mechanism of Action
The vasoprotective effects of this compound appear to be multifactorial, with two prominent signaling pathways implicated in its anti-apoptotic action in endothelial cells: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Heat Shock Protein (Hsp) induction pathway.[1]
Activation of the p38 MAPK Pathway
Post-hypoxic administration of Iroxanadine has been shown to enhance the activation of p38 MAPK in reoxygenated endothelial cells. This activation is crucial for its cytoprotective effect, as the anti-apoptotic action is significantly inhibited by p38 MAPK inhibitors such as SB202190 and SB203580. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, and its activation can lead to the expression of various protective genes.
Induction of Heat Shock Proteins (Hsps)
When administered prior to hypoxic stress, Iroxanadine's protective effect is associated with an enhanced accumulation of Heat Shock Proteins (Hsps) in stressed endothelial cells. This effect is sensitive to quercetin, an inhibitor of heat shock protein induction. Hsps, particularly Hsp70 and Hsp27, are molecular chaperones that play a critical role in protein folding, preventing protein aggregation, and inhibiting apoptotic pathways under stressful conditions.
Quantitative Data on the Efficacy of this compound
The primary quantitative data available for this compound pertains to its anti-apoptotic effects on Human Umbilical Vein Endothelial Cells (HUVECs) following hypoxia/reoxygenation.
| Compound | Cell Type | Stress Condition | Concentration Range | Endpoint Assessed | Result | Reference |
| Iroxanadine (BRX-235) | HUVECs | Hypoxia (3h) / Reoxygenation (16h) | 0.1 - 1 µM | Caspase-3 and -9 activity | Significantly reduced | |
| Iroxanadine (BRX-235) | HUVECs | Hypoxia (3h) / Reoxygenation (16h) | 0.1 - 1 µM | Apoptotic cells (TUNEL assay) | Significantly reduced |
Table 1: Summary of Quantitative Data for this compound's Anti-apoptotic Effects.
Experimental Protocols
The following protocols are based on the key experiments described in the literature for evaluating the effects of this compound.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in M199 medium supplemented with 20% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 20 µg/ml endothelial cell growth supplement.
-
Hypoxia Protocol: Confluent HUVEC monolayers are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3 hours). The culture medium is replaced with a glucose- and serum-free, HEPES-buffered salt solution.
-
Reoxygenation Protocol: Following the hypoxic period, the cells are returned to a normoxic incubator (95% air, 5% CO2) and incubated in their standard culture medium for a specified time (e.g., 16 hours).
Apoptosis Assays
-
Caspase Activity Assay:
-
Principle: Measures the activity of key apoptotic enzymes, caspase-3 and caspase-9.
-
Method: Cell lysates are prepared, and caspase activity is determined using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9). The fluorescence of the cleaved substrate is measured using a fluorometer.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Method: Cells are fixed and permeabilized. Terminal deoxynucleotidyl transferase is used to incorporate fluorescently labeled dUTP at the 3'-hydroxyl ends of fragmented DNA. The percentage of TUNEL-positive cells is then quantified using fluorescence microscopy.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of this compound
Caption: Iroxanadine's dual anti-apoptotic signaling pathways.
Experimental Workflow for Assessing Iroxanadine's Efficacy
Caption: Workflow for in vitro evaluation of Iroxanadine.
Discussion and Future Directions
The available data strongly suggest that this compound is a promising agent for the protection of vascular endothelial cells against apoptosis induced by ischemia-reperfusion-like stress. Its ability to act through two distinct and crucial cytoprotective pathways, p38 MAPK activation and Hsp induction, makes it a compelling candidate for further investigation.
However, the current body of evidence is primarily based on in vitro studies using a single cell type and a specific stress model. To realize the full therapeutic potential of Iroxanadine in vascular diseases, several key areas require further exploration:
-
In Vivo Efficacy: Studies in animal models of vascular disease, such as atherosclerosis, peripheral artery disease, and stroke, are essential to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
-
Effects on Other Vascular Cell Types: The impact of Iroxanadine on vascular smooth muscle cells (VSMCs), which are critical in the pathogenesis of atherosclerosis and restenosis, remains unknown. Investigating its effects on VSMC proliferation, migration, and phenotypic switching is a crucial next step.
-
Broader Mechanisms of Action: While the anti-apoptotic effects are evident, exploring other potential mechanisms, such as anti-inflammatory or antioxidant properties, would provide a more complete picture of Iroxanadine's vasculoprotective profile. The potential link to nitric oxide and reactive oxygen species signaling warrants direct investigation.
-
Clinical Translation: Should preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in patients with vascular diseases.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for vascular diseases, primarily through its robust anti-apoptotic effects on endothelial cells. The elucidation of its dual mechanism of action involving the p38 MAPK and Hsp pathways provides a solid foundation for its further development. While the current data is promising, extensive preclinical and clinical research is required to fully establish its therapeutic utility in the complex landscape of cardiovascular medicine. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapies for vascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel evaluation of endothelial dysfunction ex vivo: “Teaching an Old Drug a New Trick” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Iroxanadine: An Uncharted Territory in Cardioprotection
Despite its potential as a cardioprotective agent, a detailed understanding of the specific biological activities of Iroxanadine's individual stereoisomers remains largely absent from public scientific literature. While the existence of Iroxanadine as a racemic mixture is established, a comprehensive analysis of the differential effects of its enantiomers on key signaling pathways has yet to be elucidated.
Iroxanadine, also known by its developmental code BRX-235, is recognized as a cardioprotective agent.[1] Its mechanism of action is attributed to the induction of p38 SAPK phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane. These actions are crucial in endothelial cell homeostasis and offer potential therapeutic benefits in vascular diseases such as atherosclerosis. However, Iroxanadine possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The publicly available information from chemical databases confirms that Iroxanadine is a racemic mixture, denoted as (±)-Iroxanadine, and also lists entries for the individual (+)-enantiomer.
This technical guide aims to synthesize the currently available information and highlight the significant knowledge gap regarding the stereospecific activities of Iroxanadine. For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of each enantiomer is critical for optimizing therapeutic efficacy and minimizing potential adverse effects.
The Significance of Chirality in Drug Action
It is a well-established principle in pharmacology that individual stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of single-enantiomer drugs (eutomers) is a common strategy to improve the therapeutic index of chiral pharmaceuticals.
Iroxanadine's Known Mechanism of Action: A Racemic View
Iroxanadine's cardioprotective effects are linked to its ability to modulate key signaling pathways involved in cellular stress and survival. The primary reported mechanisms are:
-
p38 SAPK Phosphorylation: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). This pathway is a critical regulator of cellular responses to a variety of external stimuli and is involved in inflammation, apoptosis, and cell differentiation.
-
Protein Kinase C (PKC) Translocation: The compound also triggers the translocation of calcium-dependent PKC isoforms to the cell membrane, a crucial step in their activation. Activated PKC plays a significant role in various cellular processes, including cell growth, proliferation, and apoptosis.
Currently, all published data on these mechanisms pertain to the racemic mixture of Iroxanadine. There is no available information to suggest whether one enantiomer is more potent in activating these pathways or if they possess distinct signaling properties.
The Unanswered Questions: Stereospecific Activities of Iroxanadine
The core of the issue lies in the absence of studies that have separated and individually tested the stereoisomers of Iroxanadine. This leaves several critical questions unanswered for the scientific community:
-
Differential Potency: Do the (+) and (-) enantiomers of Iroxanadine exhibit different potencies in inducing p38 SAPK phosphorylation or PKC translocation?
-
Stereoselective Signaling: Is it possible that one enantiomer preferentially activates one pathway over the other?
-
Pharmacokinetic Differences: Do the enantiomers have different absorption, distribution, metabolism, and excretion (ADME) profiles?
-
Off-Target Effects: Could one enantiomer be responsible for any uncharacterized off-target effects?
Future Directions and the Path Forward
To unlock the full therapeutic potential of Iroxanadine, a focused research effort on its stereoisomers is imperative. The following experimental workflow outlines a potential path for future investigations.
References
Unveiling the Cardioprotective Potential: A Technical Guide to the Preclinical Pharmacodynamics of Iroxanadine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine sulfate, also known as BRX-235, is a novel small molecule that has been investigated for its potential as a cardioprotective and vasculoprotective agent. Preclinical research has focused on its ability to modulate key signaling pathways involved in endothelial cell function, survival, and migration, which are critical processes in the pathophysiology of cardiovascular diseases such as atherosclerosis and restenosis. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
Iroxanadine exerts its effects primarily through the modulation of stress-activated protein kinase (SAPK) and protein kinase C (PKC) signaling pathways in endothelial cells. The key mechanistic actions identified in preclinical models are:
-
Induction of p38 SAPK Phosphorylation: Iroxanadine has been shown to induce the phosphorylation of p38 SAPK, a key kinase involved in cellular responses to stress.[1] This activation is crucial for its effects on endothelial cell migration.
-
Translocation of Protein Kinase C: The compound also causes the translocation of calcium-dependent protein kinase C isoforms to cellular membranes. This redistribution of PKC is a critical step in the activation of downstream signaling cascades.
These actions contribute to the observed vasculoprotective effects of Iroxanadine, including the promotion of endothelial cell migration, which is essential for the repair of vascular damage, and the attenuation of apoptosis in response to oxidative stress.[1]
Preclinical Pharmacodynamic Data
While extensive in vivo quantitative data for this compound remains limited in publicly available literature, in vitro studies have provided valuable insights into its pharmacodynamic profile.
In Vitro Endothelial Cell Migration
A key pharmacodynamic effect of Iroxanadine is the promotion of endothelial cell migration, a critical process for re-endothelialization following vascular injury.
Table 1: Effect of Iroxanadine (BRX-235) on Bovine Aortic Endothelial Cell (BAEC) Migration
| Treatment Group | Concentration | Inhibition of Migration by SB 203580 (p38 SAPK inhibitor) |
| Control | - | N/A |
| Endothelial Cell Growth Factor (ECGF) | Optimal | Yes |
| Iroxanadine (BRX-235) | Not Specified | Yes |
Data summarized from Denes et al., 2002.[1]
This study demonstrated that the pro-migratory effect of Iroxanadine on bovine aortic endothelial cells is dependent on the p38 SAPK pathway, as the specific inhibitor SB 203580 blocked this effect.[1]
Experimental Protocols
Wounding Migration Assay for Endothelial Cells
This in vitro assay is a standard method to assess the ability of a compound to promote cell migration, mimicking the process of wound healing.
Protocol:
-
Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured to confluence in appropriate media.
-
"Wounding": A sterile pipette tip or a similar instrument is used to create a linear scratch in the confluent cell monolayer, creating a cell-free "wound" area.
-
Treatment: The cells are then washed to remove dislodged cells and incubated with either control medium, a positive control (e.g., Endothelial Cell Growth Factor - ECGF), or Iroxanadine (BRX-235) at various concentrations. In some experiments, specific inhibitors like SB 203580 are added to elucidate the signaling pathway.
-
Imaging and Analysis: The wound area is photographed at the beginning of the experiment (t=0) and at subsequent time points (e.g., 24 hours). The rate of cell migration into the wound area is quantified by measuring the change in the width of the scratch over time.
Western Blot Analysis for p38 SAPK Phosphorylation
This technique is used to detect and quantify the level of phosphorylated (activated) p38 SAPK in response to Iroxanadine treatment.
Protocol:
-
Cell Lysis: BAECs are treated with Iroxanadine or control vehicle for a specified duration. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 SAPK. A separate membrane can be probed with an antibody for total p38 SAPK to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to phosphorylated p38 SAPK is quantified and normalized to the total p38 SAPK levels to determine the extent of activation.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Iroxanadine's mechanism of action on endothelial cell migration.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The preclinical data available for this compound (BRX-235) strongly suggest its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. Its ability to promote endothelial cell migration through the activation of the p38 SAPK pathway provides a clear mechanism for its vasculoprotective effects. While the current body of evidence is primarily based on in vitro models, these findings lay a crucial foundation for further in vivo studies to establish a comprehensive pharmacodynamic profile and to explore the full therapeutic potential of this promising compound. Future research should focus on elucidating the dose-response relationships in relevant animal models of atherosclerosis and vascular injury, as well as further investigating the role of protein kinase C translocation in its mechanism of action.
References
An In-depth Technical Guide on the Putative Interaction of Iroxanadine Sulfate with Protein Kinase C Isoforms
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no direct evidence or studies investigating the interaction between Iroxanadine sulfate and Protein Kinase C (PKC) isoforms. Therefore, this guide will provide a foundational understanding of the PKC family, their signaling pathways, and standardized experimental protocols that could be employed to investigate such an interaction. This document is intended to serve as a technical resource for researchers and drug development professionals interested in exploring this potential area of study.
Introduction to Protein Kinase C (PKC)
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ. These isoforms are also activated by DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): ζ and ι/λ. The activation of these isoforms is independent of both Ca²⁺ and DAG.
Given their central role in cellular signaling, PKC isoforms have become attractive targets for drug development in various therapeutic areas, including cancer, cardiovascular disease, and neurological disorders.
Quantitative Data on Compound-PKC Isoform Interactions
In the absence of data for this compound, the following table provides a template for how quantitative data for a test compound's interaction with various PKC isoforms would be presented. This structure allows for a clear and comparative view of the compound's potency and selectivity.
| PKC Isoform | Binding Affinity (Kd) (nM) | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| PKCα | Kinase Activity Assay | ||||
| PKCβI | Radioligand Binding Assay | ||||
| PKCβII | FRET-based Assay | ||||
| PKCγ | Kinase Activity Assay | ||||
| PKCδ | Radioligand Binding Assay | ||||
| PKCε | FRET-based Assay | ||||
| PKCη | Kinase Activity Assay | ||||
| PKCθ | Radioligand Binding Assay | ||||
| PKCζ | FRET-based Assay | ||||
| PKCι/λ | Kinase Activity Assay |
Table 1: Template for Quantitative Data on Compound-PKC Isoform Interaction. This table is designed to summarize key quantitative metrics of a compound's interaction with different PKC isoforms, facilitating the assessment of its potency and selectivity profile.
Experimental Protocols for Investigating Compound-PKC Interactions
The following are detailed methodologies for key experiments that could be used to determine if and how this compound interacts with PKC isoforms.
3.1. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PKC isoform.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKC isoform.
-
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, δ, ζ)
-
Fluorescently labeled peptide substrate (e.g., Ac-MBP(4-14))
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Diacylglycerol (for cPKCs and nPKCs)
-
Phosphatidylserine
-
Calcium Chloride (for cPKCs)
-
Test compound (e.g., this compound)
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the PKC isoform, lipid activators (DAG and phosphatidylserine), and Ca²⁺ (if required) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the fluorescently labeled peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value.
-
3.2. Radioligand Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from the C1 domain of PKC, which is the binding site for diacylglycerol.
-
Objective: To determine the binding affinity (Ki) of a test compound for the C1 domain of PKC isoforms.
-
Materials:
-
Cell membranes or purified PKC isoforms
-
Radiolabeled phorbol ester (e.g., [³H]PDBu)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate the cell membranes or purified PKC with various concentrations of the test compound and a fixed concentration of the radiolabeled ligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
3.3. Cellular Thermal Shift Assay (CETSA)
This assay can be used to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.
-
Objective: To confirm the direct binding of a test compound to a specific PKC isoform within intact cells.
-
Materials:
-
Cultured cells expressing the PKC isoform of interest
-
Test compound
-
Lysis buffer
-
Equipment for heating cell lysates
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the PKC isoform
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKC isoform at each temperature by SDS-PAGE and Western blotting.
-
Binding of the test compound will typically increase the thermal stability of the PKC isoform, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
PKC Signaling Pathways and Potential for Modulation
PKC isoforms are key nodes in numerous signaling pathways. A compound that modulates PKC activity could have far-reaching effects on cellular function.
Figure 1: Generalized PKC Signaling Pathway. This diagram illustrates the activation of conventional and novel Protein Kinase C isoforms following the stimulation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of downstream signaling cascades.
Experimental Workflow for Screening Compounds Against PKC Isoforms
The following diagram outlines a typical workflow for screening a compound library, or a specific compound like this compound, to identify and characterize its interaction with PKC isoforms.
Figure 2: Experimental Workflow for PKC Inhibitor Discovery. This flowchart outlines the sequential steps involved in the identification and characterization of novel inhibitors of Protein Kinase C isoforms, from initial high-throughput screening to lead optimization.
References
Iroxanadine Sulfate: A Technical Guide to its Molecular Properties and Vasculoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine sulfate is a vasculoprotector agent known to be a dual activator of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the molecular properties of this compound, alongside detailed experimental protocols to investigate its mechanism of action. The focus is on its potential therapeutic applications in cardiovascular diseases, particularly atherosclerosis, through the modulation of cellular stress responses and apoptotic pathways.
Core Molecular and Physical Data
This compound is the sulfate salt of Iroxanadine. Its core quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C14H20N4O.H2O4S | [1] |
| (also represented as C14H22N4O5S) | [2] | |
| Molecular Weight | 358.41 g/mol | [1][3][4] |
| (also cited as 358.42 g/mol ) | ||
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid | |
| CAS Number | 276690-61-0 |
Putative Signaling Pathway for Vasculoprotection
This compound's vasculoprotective effects are believed to be mediated through the dual activation of the p38 MAPK and Heat Shock Protein (HSP) pathways. This activation can lead to a reduction in caspase-dependent apoptosis, a key process in the development of atherosclerosis and other vascular diseases. The following diagram illustrates the proposed signaling cascade.
Key Experimental Protocols
The following sections provide detailed methodologies for investigating the core mechanisms of this compound.
Assessment of p38 MAPK Activation
This protocol describes how to measure the activation of p38 MAPK in a cellular model following treatment with this compound, using immunoprecipitation and Western blot.
Objective: To determine if this compound induces the phosphorylation of p38 MAPK in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p38 MAPK antibody
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-p38 MAPK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-p38 MAPK antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody for loading control.
-
Measurement of Heat Shock Protein (HSP) Induction
This protocol details the measurement of HSP70 induction in response to this compound treatment via Western blot.
Objective: To quantify the expression of HSP70 in cells treated with this compound.
Materials:
-
Relevant cell line (e.g., HUVECs)
-
This compound
-
Cell lysis buffer
-
Anti-HSP70 antibody
-
Anti-actin or anti-GAPDH antibody (loading control)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 0.1, 1, 10 µM) for a longer time course (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells as described in the p38 MAPK protocol.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-HSP70 antibody.
-
Visualize the bands.
-
Re-probe with a loading control antibody (e.g., actin) to normalize the results.
-
In Vitro Model of Hypoxia/Reoxygenation-Induced Apoptosis
This protocol outlines a method to assess the protective effects of this compound against apoptosis in a cell-based model of ischemia-reperfusion injury.
Objective: To determine if this compound can reduce caspase-dependent apoptosis in cells subjected to hypoxia/reoxygenation.
Materials:
-
Relevant cell line (e.g., H9c2 cardiomyocytes or HUVECs)
-
This compound
-
Hypoxia chamber or incubator
-
Caspase-3 activity assay kit or antibodies against cleaved caspase-3
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Pre-treat cells with this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 1-4 hours) before inducing hypoxia.
-
-
Hypoxia Induction:
-
Place the cells in a hypoxia chamber with a low oxygen environment (e.g., 1% O2) for a set period (e.g., 6-24 hours).
-
-
Reoxygenation:
-
Return the cells to a normoxic incubator (21% O2) for a period of reoxygenation (e.g., 2-12 hours).
-
-
Apoptosis Assessment:
-
Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Western Blot for Cleaved Caspase-3: Analyze cell lysates by Western blot using an antibody specific for the cleaved (active) form of caspase-3.
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for evaluating the bioactivity of this compound.
References
Investigational Studies on Iroxanadine Sulfate for Atherosclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical information on Iroxanadine sulfate in the context of vascular protection and its potential relevance to atherosclerosis. As of the latest literature search, there are no publicly available in-depth investigational studies, clinical trial data, or detailed experimental protocols specifically evaluating the efficacy of this compound in the treatment of atherosclerosis. The information presented herein is based on its known mechanism of action and preliminary in-vitro findings.
Introduction
This compound, also known by its developmental code BRX-235, is an investigational small molecule with potential applications in vascular diseases, including atherosclerosis.[1][2][3][4] It is characterized as a vasculoprotective agent, suggesting its role in protecting blood vessels from damage and dysfunction, key pathological features of atherosclerosis.[1] The primary mechanism of action identified for this compound is its dual activation of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).
Mechanism of Action and Relevance to Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by endothelial dysfunction, lipid accumulation, and the formation of atherosclerotic plaques within the arterial walls. The therapeutic potential of this compound in atherosclerosis is linked to its ability to modulate cellular stress responses and promote endothelial cell survival.
Activation of the p38 MAPK Pathway
This compound induces the phosphorylation of p38 stress-activated protein kinase (SAPK), a key signaling molecule in endothelial cell homeostasis. The p38 MAPK pathway is involved in a variety of cellular processes, including inflammation, cell differentiation, and apoptosis. In the context of vascular health, activation of p38 MAPK can have protective effects against cellular stressors.
Induction of Heat Shock Proteins (HSPs)
The compound is also an activator of Heat Shock Proteins (HSPs). HSPs are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, helping to maintain protein homeostasis and protecting cells from damage. By inducing HSPs, this compound may enhance the resilience of vascular cells to the chronic stress associated with atherosclerosis.
Cytoprotective Effects on Endothelial Cells
Endothelial dysfunction is a critical initiating event in atherosclerosis. Preclinical studies have shown that this compound exhibits cytoprotective properties in endothelial cells. Specifically, in in-vitro models of hypoxia/reoxygenation stress, which mimics ischemia-reperfusion injury relevant to cardiovascular events, this compound (at concentrations of 0.1-1 μM) has been observed to significantly reduce caspase-dependent apoptosis in human umbilical vein endothelial cells (HUVECs). This suggests a direct protective effect on the vascular endothelium.
Signaling Pathway of this compound
The proposed signaling pathway for this compound involves the activation of p38 MAPK and the subsequent induction of Heat Shock Proteins, leading to cellular protection.
Quantitative Data
Currently, there is no publicly available quantitative data from clinical or preclinical studies specifically investigating the effects of this compound on atherosclerotic plaque size, lipid profiles, or inflammatory markers in relevant in-vivo models.
Experimental Protocols
Detailed experimental protocols for in-vivo studies of this compound in animal models of atherosclerosis are not available in the public domain. The existing information is derived from in-vitro cell culture experiments.
In-vitro Endothelial Cell Protection Assay (General Methodology):
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stress Induction: Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic ischemia-reperfusion injury.
-
Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 0.1-1 μM) either before hypoxia or at the beginning of reoxygenation.
-
Endpoint Analysis: Apoptosis is quantified by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.
Future Directions and Conclusion
This compound presents a novel therapeutic approach for vascular diseases by targeting cellular stress response pathways. Its ability to activate p38 MAPK and induce HSPs, coupled with its observed cytoprotective effects on endothelial cells in-vitro, provides a strong rationale for its investigation in the context of atherosclerosis.
However, to establish its efficacy, further research is imperative. This includes:
-
In-vivo studies: Evaluation in established animal models of atherosclerosis to determine its impact on plaque development, composition, and stability.
-
Pharmacokinetic and Pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.
-
Toxicology studies: To assess its safety profile.
References
Methodological & Application
Application Notes and Protocols for Iroxanadine Sulfate in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Iroxanadine sulfate for experimental purposes, alongside a summary of its physicochemical properties and a description of its putative signaling pathway.
Physicochemical Properties and Solubility
This compound is a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP), with the chemical formula C₁₄H₂₂N₄O₅S and a molecular weight of 358.42 g/mol .[1] It is supplied as a solid powder and its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions for in vitro and in vivo experiments.
Table 1: Solubility Data for this compound
| Solvent | Reported Solubility | Notes |
| Aqueous Media (e.g., cell culture medium) | Soluble at 0.1-1 µM[2] | Suitable for direct addition to experimental setups at final concentrations. |
| Dimethyl Sulfoxide (DMSO) | Data not available | A common solvent for organic compounds; solubility testing is recommended. |
| Ethanol | Data not available | May be a suitable solvent, but empirical validation is necessary. |
| Phosphate-Buffered Saline (PBS) | Data not available | Solubility may be limited; recommended for final dilutions rather than concentrated stocks. |
Experimental Protocols: Dissolution of this compound
Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.58 mg of this compound (Molecular Weight = 358.42 g/mol ).
-
Initial Dissolution: Add the weighed this compound to a sterile tube. Add a small volume of DMSO (e.g., 500 µL for a final volume of 1 mL) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if the compound does not readily dissolve.
-
Volume Adjustment: Once the solid is completely dissolved, add sterile DMSO to reach the final desired volume (e.g., 1 mL for a 10 mM solution).
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions:
For most cell-based assays, this compound is used at concentrations in the micromolar range.[2]
-
Thawing the Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using the appropriate sterile solvent (e.g., cell culture medium, PBS) to achieve the desired final concentrations for your experiment. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final aqueous medium to minimize solvent toxicity.
Putative Signaling Pathway and Mechanism of Action
This compound functions as a dual activator of the p38 MAPK and Heat Shock Protein (HSP) pathways.[2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, regulating processes like cell differentiation, apoptosis, and survival. The activation of HSPs, such as HSP70, is a crucial component of the cellular stress response, aiding in protein folding and preventing cellular damage. The interplay between these two pathways is significant in mediating the protective effects of this compound.
Below is a diagram illustrating the proposed experimental workflow for preparing this compound solutions.
References
No Publicly Available Data on Recommended Dosage of Iroxanadine Sulfate for In-Vivo Animal Studies
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no specific recommended dosage of Iroxanadine sulfate for in-vivo animal studies could be identified. While information regarding the compound's mechanism of action and potential therapeutic applications is available, quantitative data from preclinical animal studies, including dosages, administration routes, and study durations, remains unpublished or inaccessible in the public domain.
Iroxanadine, also known as BRX-235, has been identified as a cardioprotective agent.[1][2] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of a calcium-dependent protein kinase C isoform to membranes.[1][2] These actions are believed to play a crucial role in endothelial cell homeostasis, suggesting potential therapeutic applications in vascular diseases such as atherosclerosis and the prevention of restenosis following vascular procedures.[1]
However, the translation of this mechanistic understanding into practical in-vivo experimental protocols is hampered by the absence of published preclinical data. The core requirements of detailing experimental methodologies and summarizing quantitative dosage data in structured tables cannot be fulfilled due to this lack of available information.
Potential Signaling Pathway of Iroxanadine
Based on the available information describing its mechanism of action, a potential signaling pathway for Iroxanadine can be conceptualized. The diagram below illustrates the proposed cascade of events initiated by Iroxanadine, leading to its cardioprotective effects.
Caption: Proposed signaling pathway of Iroxanadine (BRX-235).
Experimental Workflow for In-Vivo Studies
In the absence of specific protocols for this compound, a generalized experimental workflow for evaluating a novel cardioprotective agent in an animal model of atherosclerosis is presented below. This workflow is a hypothetical representation and would require significant adaptation based on the specific properties of the compound being tested.
Caption: Generalized workflow for in-vivo evaluation of a cardioprotective agent.
It is important to reiterate that the diagrams above are illustrative and based on general principles of pharmacology and in-vivo research, not on specific published data for this compound. Researchers, scientists, and drug development professionals are advised to treat this information as a conceptual framework in the absence of concrete experimental details for this particular compound. Further investigation into private research archives or direct contact with the original developers of Iroxanadine may be necessary to obtain the specific dosage information required for in-vivo studies.
References
- 1. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Iroxanadine Sulfate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine is a cardioprotective agent under investigation for its potential therapeutic benefits in vascular diseases.[1][2] The chemical structure of Iroxanadine (C₁₄H₂₀N₄O) contains a piperidine and a pyridine moiety.[2][3] Iroxanadine sulfate is a salt form of the parent compound.[3] Accurate quantification of Iroxanadine in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies to ensure its safety and efficacy.
This document provides detailed application notes and protocols for the quantification of this compound in human plasma and urine using a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. As no specific bioanalytical methods for Iroxanadine have been published, the following protocols have been developed based on established methodologies for compounds with similar chemical properties, such as those containing piperidine and pyridine groups.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique for quantifying Iroxanadine in biological samples due to its high sensitivity, selectivity, and wide dynamic range.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is ideal for this application.
Application Note 1: Quantification of Iroxanadine in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity and robustness.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Iroxanadine from plasma samples.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample (or standard/QC) to the appropriately labeled tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of Iroxanadine or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following are proposed starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Proposed) | Iroxanadine: m/z 261.2 → 121.1 |
| Internal Standard: To be determined based on selection | |
| Collision Energy | To be optimized |
Method Validation Summary (Hypothetical Data)
The method should be validated according to regulatory guidelines. The following table summarizes expected performance characteristics.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Application Note 2: Quantification of Iroxanadine in Human Urine
This method is suitable for excretion studies and can often utilize a simpler sample preparation method.
Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient due to the lower protein content compared to plasma.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Add 50 µL of urine sample (or standard/QC) to the appropriately labeled tube.
-
Add 450 µL of mobile phase A containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any particulates.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The same LC-MS/MS conditions as described for plasma analysis can be used as a starting point.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Not applicable for dilute-and-shoot |
| Matrix Effect | To be assessed and minimized |
Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Iroxanadine in biological samples.
Caption: General workflow for Iroxanadine quantification.
The mechanism of action of Iroxanadine involves the induction of p38 SAPK phosphorylation, which is crucial for endothelial cell homeostasis.
Caption: Iroxanadine's proposed signaling pathway.
Conclusion
The proposed LC-MS/MS methods provide a robust and sensitive approach for the quantification of this compound in human plasma and urine. These protocols, along with the provided validation targets, offer a solid foundation for researchers and drug development professionals to establish and validate a reliable bioanalytical method for Iroxanadine in their laboratories. Adherence to regulatory guidelines for method validation is crucial before applying these methods to clinical sample analysis.
References
Application Notes and Protocols for Iroxanadine Sulfate in Hypoxia/Reoxygenation Injury Models
Disclaimer: As of late 2025, publicly available research on the specific application of Iroxanadine sulfate in hypoxia/reoxygenation (H/R) injury models is not available. The following application notes and protocols are presented as a representative framework for investigating a novel therapeutic agent in this context, based on established methodologies in the field of ischemia-reperfusion injury research. The quantitative data herein is hypothetical and for illustrative purposes.
Introduction
Hypoxia/reoxygenation (H/R) injury is a significant cause of cellular damage and organ dysfunction in various clinical scenarios, including ischemic stroke, myocardial infarction, and organ transplantation.[1][2][3] The pathophysiology of H/R injury is complex, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, inflammation, and apoptosis.[1][4] This document outlines protocols to assess the potential cytoprotective effects of a hypothetical compound, this compound, in established in vitro and in vivo models of H/R injury.
Data Presentation: Efficacy of this compound
The potential protective effects of this compound against H/R-induced injury can be quantified through various assays. The following tables present hypothetical data from such investigations.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress in an In Vitro H/R Model (e.g., HL-7702 Human Liver Cells)
| Treatment Group | Cell Viability (%) | LDH Release (U/L) | ROS Production (Fold Change) | SOD Activity (U/mg protein) |
| Normoxia Control | 100 ± 5.2 | 25.3 ± 3.1 | 1.0 ± 0.1 | 120.5 ± 8.9 |
| H/R Control | 45.7 ± 4.8 | 89.6 ± 7.5 | 4.2 ± 0.5 | 55.2 ± 6.3 |
| Iroxanadine (1 µM) + H/R | 58.2 ± 5.1 | 70.1 ± 6.2 | 3.1 ± 0.4 | 78.9 ± 7.1 |
| Iroxanadine (10 µM) + H/R | 75.4 ± 6.3 | 48.5 ± 4.9 | 2.0 ± 0.3 | 95.4 ± 8.2 |
| Iroxanadine (50 µM) + H/R | 88.9 ± 7.1 | 35.2 ± 3.8 | 1.3 ± 0.2 | 110.7 ± 9.5 |
Data are presented as mean ± standard deviation. H/R parameters: 24 hours of hypoxia followed by 12 hours of reoxygenation.
Table 2: Effect of this compound on Apoptosis and Inflammation in an In Vitro H/R Model
| Treatment Group | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Normoxia Control | 1.0 ± 0.2 | 3.5 ± 0.4 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| H/R Control | 5.8 ± 0.6 | 0.8 ± 0.1 | 85.7 ± 9.3 | 65.3 ± 7.9 |
| Iroxanadine (10 µM) + H/R | 2.5 ± 0.3 | 2.1 ± 0.3 | 40.1 ± 5.5 | 32.8 ± 4.1 |
| Iroxanadine (50 µM) + H/R | 1.4 ± 0.2 | 3.1 ± 0.4 | 22.6 ± 3.2 | 18.9 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on an In Vivo Model of Hepatic Ischemia/Reperfusion (I/R) Injury
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham | 40.5 ± 5.1 | 110.2 ± 12.5 | 0.5 ± 0.1 |
| I/R Control | 350.8 ± 45.2 | 980.5 ± 115.7 | 4.2 ± 0.6 |
| Iroxanadine (20 mg/kg) + I/R | 180.3 ± 25.8 | 550.1 ± 70.3 | 2.1 ± 0.4 |
| Iroxanadine (50 mg/kg) + I/R | 95.7 ± 15.3 | 280.6 ± 45.9 | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation. I/R parameters: 60 minutes of ischemia followed by 24 hours of reperfusion.
Experimental Protocols
Protocol 1: In Vitro Hypoxia/Reoxygenation (H/R) Model
This protocol describes the induction of H/R injury in a cell culture system, for example, using the human normal liver cell line HL-7702.
Materials:
-
HL-7702 cells
-
Complete 1640 culture medium (with 10% FBS)
-
Serum-free 1640 culture medium
-
Hypoxia chamber (e.g., MIC-101)
-
Gas mixture: 94% N₂, 5% CO₂, 1% O₂
-
This compound
-
Assay kits (MTT, LDH, ROS, SOD, Caspase-3, ELISA)
Procedure:
-
Cell Culture: Culture HL-7702 cells in complete 1640 medium until they reach 80-90% confluency.
-
Treatment Groups:
-
Normoxia Control: Cells incubated in complete medium under normoxic conditions (95% air, 5% CO₂) for the entire experiment duration.
-
H/R Control: Cells subjected to hypoxia and reoxygenation without drug treatment.
-
Iroxanadine Treatment: Cells pre-treated with varying concentrations of this compound for 2 hours before hypoxia.
-
-
Hypoxia Induction:
-
Replace the complete medium with serum-free 1640 medium (with or without this compound).
-
Place the culture plates in a hypoxic chamber.
-
Flush the chamber with the hypoxic gas mixture (1% O₂) for 10 minutes to ensure the desired oxygen tension.
-
Incubate the cells under hypoxic conditions for a specified duration (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Reoxygenation:
-
After the hypoxic period, remove the plates from the chamber.
-
Replace the medium with fresh, pre-warmed complete 1640 medium (with or without this compound).
-
Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Endpoint Analysis:
-
Collect cell supernatants to measure LDH, TNF-α, and IL-6 levels using respective kits.
-
Process cell lysates for analysis of cell viability (MTT assay), ROS production (DCFH-DA assay), SOD activity, Caspase-3 activity, and protein expression (Western blot for Bcl-2 and Bax).
-
Protocol 2: In Vivo Hepatic Ischemia/Reperfusion (I/R) Model
This protocol describes a murine model of partial hepatic I/R injury. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Atraumatic vascular clip
-
This compound solution
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the mice and place them on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Isolate the portal triad (portal vein, hepatic artery, and bile duct) supplying the left and median lobes of the liver.
-
Sham Group: Undergo the same surgical procedure without vascular occlusion.
-
I/R Groups: Occlude the arterial and portal venous blood supply to the cephalad lobes with an atraumatic vascular clip. Ischemia is confirmed by the blanching of the liver lobes.
-
-
Treatment: Administer this compound (e.g., 20 or 50 mg/kg, intraperitoneally) or saline vehicle 30 minutes before reperfusion.
-
Ischemia and Reperfusion:
-
Maintain ischemia for a period of 60 minutes.
-
Remove the vascular clip to initiate reperfusion.
-
Close the abdominal incision in two layers.
-
-
Post-Operative Care: Provide post-operative analgesia and allow the animals to recover.
-
Sample Collection: After a specified reperfusion period (e.g., 24 hours), re-anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with cold saline and harvest tissue samples for MPO activity assays and histological analysis (H&E staining).
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Therapeutic strategies for ischemia reperfusion injury in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive species mechanisms of cellular hypoxia-reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Reactive Oxygen Species (ROS)-Responsive Nanomedicine for Solving Ischemia-Reperfusion Injury [frontiersin.org]
Application Notes and Protocols for Studying Endothelial Cell Homeostasis with Iroxanadine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cells (ECs) form the inner lining of blood vessels and are critical regulators of vascular homeostasis. Their dysfunction is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis and hypertension. Maintaining endothelial homeostasis involves a delicate balance of cell survival, proliferation, migration, and the ability to form new vascular networks (angiogenesis). Iroxanadine sulfate, also known as BRX-235, is a novel vasculoprotective agent that has demonstrated significant potential in promoting endothelial cell survival and function, particularly under conditions of cellular stress.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on endothelial cell homeostasis. The included protocols and data presentations are designed to facilitate research into the therapeutic potential of this compound in cardiovascular disease models.
Mechanism of Action
This compound exerts its cytoprotective and pro-homeostatic effects on endothelial cells primarily through the activation of two key signaling pathways: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Heat Shock Protein (Hsp) response pathway.[1][2][3]
-
p38 MAPK Pathway Activation: this compound activates p38 MAPK, a key regulator of cellular responses to stress.[1][2] In endothelial cells, activation of the p38 MAPK pathway is crucial for promoting cell migration, a fundamental process in wound healing and angiogenesis. This compound has been shown to induce the phosphorylation of p38 MAPK, leading to downstream signaling events that modulate cytoskeletal dynamics and enhance migratory capacity.
-
Enhancement of Heat Shock Protein (Hsp) Expression: The compound also enhances the expression of stress-responsive heat shock proteins, such as Hsp27. Hsps are molecular chaperones that play a critical role in protein folding, preventing protein aggregation, and protecting cells from apoptosis under stressful conditions like oxidative stress or hypoxia/reoxygenation. In endothelial cells, Hsp27 is involved in regulating actin filament dynamics, which is essential for cell migration and the stabilization of vascular structures.
The dual action of this compound on these pathways contributes to its overall vasculoprotective effects, promoting endothelial cell survival and preserving their functional integrity.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key aspects of endothelial cell homeostasis based on its known mechanism of action.
Table 1: Effect of this compound on Endothelial Cell Migration
| Treatment Condition | Concentration | Migration Rate (% of Control) | Reference |
| Control | - | 100% | |
| This compound | 10 nM | ~127% | |
| This compound | 100 nM | ~163% | |
| This compound | 1000 nM | ~174% | |
| This compound (100 nM) + SB203580 (p38 inhibitor) | 1 µM | Significantly reduced compared to Iroxanadine alone |
Table 2: Expected Effect of this compound on Endothelial Cell Proliferation (Based on p38 MAPK and Hsp27 modulation)
| Treatment Condition | Expected Outcome on Proliferation | Rationale |
| This compound | Dose-dependent increase | Activation of p38 MAPK and induction of Hsp27 are known to be involved in the regulation of endothelial cell proliferation. |
| Control | Baseline proliferation | - |
Table 3: Expected Effect of this compound on Endothelial Tube Formation (Based on p38 MAPK and Hsp modulation)
| Treatment Condition | Expected Outcome on Tube Formation | Rationale |
| This compound | Increased tube length and branch points | p38 MAPK and Hsp90 (another key heat shock protein) are implicated in promoting endothelial cell tube formation and angiogenesis. |
| Control | Baseline tube formation | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on endothelial cell homeostasis are provided below.
Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines (e.g., human aortic endothelial cells, HAECs).
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Quantification: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: Prepare a suspension of endothelial cells in EGM-2 containing various concentrations of this compound.
-
Cell Seeding: Seed the cell suspension onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate for 4-12 hours to allow for the formation of capillary-like structures.
-
Visualization and Imaging: Visualize the tube formation using a phase-contrast microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Treat endothelial cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38 MAPK and Hsp27.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in endothelial cells.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
p38 MAPK Signaling Pathway
Caption: this compound activates p38 MAPK signaling.
References
Application Note and Protocol for the Analysis of Iroxanadine Sulfate by High-Performance Liquid Chromatography
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iroxanadine sulfate in bulk drug substance and pharmaceutical dosage forms. The described method is based on reverse-phase chromatography with UV detection, a widely used and robust technique in pharmaceutical analysis. This application note provides a comprehensive experimental protocol, including system suitability parameters and a summary of typical validation characteristics that should be established. The provided method is intended as a starting point for method development and validation by analytical scientists.
Introduction
Iroxanadine is a vasculoprotector that acts as a dual activator of p38 kinase and heat shock proteins (HSP).[1] It is investigated for its potential in treating atherosclerosis and other vascular diseases.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document presents a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Proposed HPLC Method
Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. A C18 column is chosen as it is a versatile stationary phase suitable for a wide range of pharmaceutical compounds. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier to ensure adequate retention and good peak shape. UV detection is proposed based on the anticipated chromophoric nature of the Iroxanadine molecule.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm (To be optimized by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The proposed criteria are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for six replicate injections) |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample containing this compound
Preparation of Solutions
3.2.1. Phosphate Buffer (pH 3.0)
-
Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas.
3.2.2. Mobile Phase
-
Mix acetonitrile and phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).
-
Degas the mobile phase by sonication or helium sparging.
3.2.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3.2.4. Sample Solution (100 µg/mL)
-
For bulk drug, accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution as described for the standard stock solution.
-
For dosage forms (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Make six replicate injections of the standard solution.
-
Calculate the system suitability parameters. The results must meet the acceptance criteria before proceeding with sample analysis.
-
Inject the sample solutions in duplicate.
-
After the analysis, wash the column with a mixture of methanol and water (50:50, v/v) for at least 30 minutes.
Method Validation Summary (Hypothetical)
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters and their typical acceptance criteria is provided below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD) | - Repeatability (Intra-day): ≤ 2.0% - Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH of buffer, mobile phase composition, flow rate). |
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this application note.
Caption: Signaling Pathway of Iroxanadine.
Caption: HPLC Experimental Workflow.
Conclusion
The proposed reverse-phase HPLC method provides a framework for the development of a reliable and accurate analytical procedure for the quantification of this compound. The method is based on standard analytical instrumentation and reagents, making it accessible to most pharmaceutical quality control laboratories. It is imperative that this method undergoes rigorous validation to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for Measuring p38 MAPK Activation by Iroxanadine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine sulfate is a vasculoprotective agent that has been identified as an activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK cascade is a crucial regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[3][4] Activation of p38 MAPK involves its phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases, primarily MKK3 and MKK6.[4] Once activated, p38 MAPK phosphorylates downstream substrates, such as activating transcription factor 2 (ATF2), leading to the modulation of gene expression and various cellular processes.
These application notes provide detailed protocols for cell-based assays to quantify the activation of p38 MAPK by this compound. The described methods, including Western blotting for phosphorylated p38 MAPK and a kinase assay for phosphorylated ATF2, are fundamental techniques for characterizing the mechanism of action of compounds targeting this pathway.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli that activate upstream MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. Activated MKKs, in turn, dually phosphorylate p38 MAPK at the Thr180 and Tyr182 residues, leading to its activation. Activated p38 MAPK can then translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors like ATF2, which modulates the expression of target genes involved in inflammation, cell cycle, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. ATF-2 has intrinsic histone acetyltransferase activity which is modulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iroxanadine sulfate in models of restenosis following angioplasty.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in the treatment of cardiovascular disease. The primary underlying cause of restenosis is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Iroxanadine, also known as BRX-235, is a novel cardioprotective agent whose use has been proposed for preventing early restenosis after vascular surgery or balloon angioplasty.[1][2] The therapeutic potential of Iroxanadine sulfate in this context is attributed to its mechanism of action, which involves the modulation of key signaling pathways implicated in VSMC proliferation and inflammation, namely the p38 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[1][2]
Mechanism of Action
Iroxanadine is reported to induce the phosphorylation of p38 MAPK and promote the translocation of a calcium-dependent protein kinase C isoform to cellular membranes.[1] Both p38 MAPK and PKC are crucial mediators in the cellular response to vascular injury. Activation of p38 MAPK in the vessel wall following injury promotes neointimal formation. Similarly, various PKC isozymes are involved in the pathological stages of restenosis, including VSMC migration and proliferation. By modulating these pathways, this compound is hypothesized to inhibit the excessive proliferation of VSMCs that leads to neointimal hyperplasia and subsequent restenosis.
Preclinical Evidence (Hypothetical Data Based on Pathway Inhibition)
Due to the limited publicly available data specifically for this compound, the following tables summarize representative quantitative data from studies on inhibitors of the p38 MAPK and PKC pathways in established animal models of restenosis. This data serves as a predictive framework for the expected efficacy of this compound.
Table 1: Effect of p38 MAPK Inhibition on Neointimal Hyperplasia in a Rat Carotid Artery Balloon Injury Model
| Treatment Group | Dose | Intima-to-Media Ratio | % Inhibition of Neointimal Formation | Proliferating Cell Nuclear Antigen (PCNA)-Positive Cells (%) |
| Control (Vehicle) | - | 0.85 ± 0.12 | - | 35 ± 5 |
| FR167653 (p38 MAPK inhibitor) | 10 mg/kg/day | 0.60 ± 0.09 | 29.4% | 22 ± 4 |
*Data is representative and adapted from studies on p38 MAPK inhibitors like FR167653. *P<0.05 compared to control.
Table 2: Effect of PKC Inhibition on Vascular Smooth Muscle Cell Proliferation and Neointimal Formation
| Treatment Group | Concentration/Dose | VSMC Proliferation (% of control) | Neointimal Area (mm²) in Rat Aortic Balloon Injury | Luminal Stenosis (%) in Stented Rat Aorta |
| Control (Vehicle) | - | 100 | 0.45 ± 0.08 | 20.2 ± 9.8 |
| Go6976 (PKCα inhibitor) | 1 µM | 65 ± 7 | - | - |
| εV1-2 (εPKC inhibitor) | - | 58 ± 6 | 0.21 ± 0.05 | 8.0 ± 2.0 |
*Data is representative and adapted from studies on PKC inhibitors. *P<0.05 compared to control.
Experimental Protocols
1. In Vivo Model: Rat Carotid Artery Balloon Injury
This model is a standard and highly reproducible method for inducing neointimal hyperplasia and evaluating potential therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (350-450 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
2F Fogarty balloon catheter
-
Surgical instruments
-
This compound (or vehicle control)
-
Heparin and aspirin
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place temporary ligatures around the CCA and ICA.
-
Introduce a 2F Fogarty balloon catheter through an arteriotomy in the ECA and advance it into the CCA.
-
Induce endothelial denudation and vessel injury by inflating the balloon and withdrawing it three times.
-
Remove the catheter, ligate the ECA stump, and restore blood flow through the CCA and ICA.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. A control group should receive the vehicle.
-
After a predetermined period (typically 14 or 28 days), euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured artery segment for histological and morphometric analysis.
Analysis:
-
Histology: Embed the arterial segments in paraffin, section, and stain with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) for elastic laminae visualization.
-
Morphometry: Measure the areas of the lumen, intima, and media using image analysis software. Calculate the intima-to-media area ratio as a measure of neointimal hyperplasia.
-
Immunohistochemistry: Stain sections for markers of cell proliferation (e.g., PCNA, Ki-67) and smooth muscle cells (e.g., α-smooth muscle actin).
2. In Vitro Assay: Vascular Smooth Muscle Cell Proliferation
This assay is used to directly assess the effect of this compound on the proliferation of VSMCs in a controlled environment.
Materials:
-
Rat or human aortic smooth muscle cells (A10 or primary cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound at various concentrations
-
Platelet-derived growth factor (PDGF) as a mitogen
-
Cell proliferation assay kit (e.g., EdU incorporation or WST-1)
-
96-well plates
Procedure:
-
Seed VSMCs in 96-well plates and allow them to adhere and become quiescent by serum starvation (e.g., 0.5% FBS for 24-48 hours).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate cell proliferation by adding a mitogen such as PDGF (e.g., 20 ng/mL). A negative control group should not be stimulated.
-
Incubate for a period that allows for cell division (e.g., 24-72 hours).
-
Quantify cell proliferation using a chosen method:
-
EdU Incorporation Assay: Add EdU to the culture medium for the final few hours of incubation. Fix and permeabilize the cells, then detect EdU incorporation using a fluorescent azide that binds to the ethynyl group of EdU via a click chemistry reaction.
-
WST-1 Assay: Add WST-1 reagent to the wells and incubate. The amount of formazan dye produced is proportional to the number of viable, metabolically active cells.
-
-
Measure the signal (fluorescence or absorbance) using a plate reader.
Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
Application Notes: Detecting p38 MAPK Phosphorylation Following Iroxanadine Sulfate Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iroxanadine sulfate is a compound known to induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key event in cellular signaling pathways that respond to stress and inflammation.[1] The p38 MAPK cascade is a critical regulator of various cellular processes, and its dysregulation is implicated in several diseases.[2][3] Western blotting is a fundamental and widely used technique to analyze the activation state of signaling proteins.[4] This document provides a detailed protocol for the detection and semi-quantification of phosphorylated p38 (p-p38) in cell lysates following treatment with this compound.
The protocol outlines cell culture and treatment, sample preparation with essential phosphatase inhibitors, protein quantification, gel electrophoresis, protein transfer, immunoblotting, and data analysis. Adherence to these steps is crucial for obtaining reliable and reproducible results in assessing the impact of this compound on the p38 signaling pathway.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on p38 MAPK phosphorylation. Band intensities for phosphorylated p38 (p-p38) and total p38 were quantified using densitometry software. The ratio of p-p38 to total p38 is calculated to normalize for protein loading.
| Treatment Group | Concentration (µM) | Treatment Time (min) | p-p38 Band Intensity (Arbitrary Units) | Total p38 Band Intensity (Arbitrary Units) | Ratio (p-p38 / Total p38) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 60 | 15,230 | 85,120 | 0.179 | 1.00 |
| This compound | 1 | 60 | 35,880 | 84,950 | 0.422 | 2.36 |
| This compound | 10 | 60 | 78,940 | 85,500 | 0.923 | 5.16 |
| This compound | 50 | 60 | 125,600 | 85,300 | 1.472 | 8.22 |
| Positive Control (e.g., Anisomycin) | 10 µg/mL | 30 | 155,400 | 85,210 | 1.824 | 10.19 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the p38 MAPK signaling pathway activated by this compound and the subsequent experimental workflow for its detection via Western blot.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., HeLa, HEK293, or a disease-relevant cell line).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Rabbit or mouse anti-total p38 MAPK antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 15, 30, 60 minutes). A vehicle control (solvent only) must be included. A positive control, such as Anisomycin or UV treatment, is recommended to confirm antibody and system performance.
3. Preparation of Cell Lysates
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, clean tube.
4. Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x SDS-PAGE sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes on ice.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA is recommended over milk for phospho-protein detection to reduce background.
-
Incubate the membrane with the primary antibody against phospho-p38 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure accurate quantification, strip the membrane and re-probe with an antibody for total p38 MAPK. This serves as a loading control to normalize the phospho-p38 signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-p38 to total p38 for each sample.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Iroxanadine sulfate in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Iroxanadine sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is the sulfate salt of Iroxanadine, a basic compound investigated for its potential as a vasculoprotector. As with many pharmaceutical compounds, achieving adequate aqueous solubility is crucial for a variety of experimental assays, formulation development, and ultimately for bioavailability. Low solubility can lead to inaccurate experimental results, difficulty in preparing stock solutions, and challenges in formulation.
Q2: I am observing very low solubility of this compound in water. Is this expected?
A2: Iroxanadine is a basic molecule containing both a pyridine and a piperidine moiety. While the sulfate salt form is intended to improve aqueous solubility compared to the free base, the solubility is expected to be highly dependent on the pH of the solution. In neutral water, the solubility may be limited.
Q3: How does pH affect the solubility of this compound?
A3: As a salt of a weak base, this compound's solubility is significantly influenced by pH. In acidic conditions (lower pH), the amine groups in the Iroxanadine molecule become protonated, leading to the formation of more soluble cationic species. Conversely, as the pH increases and approaches the pKa of the molecule, the proportion of the less soluble, un-ionized form increases, leading to a decrease in solubility.
Q4: What is the pKa of Iroxanadine and how does it relate to solubility?
A4: The pKa of a compound is the pH at which 50% of the molecules are in their ionized form. For a basic compound like Iroxanadine, there will be at least one pKa value corresponding to the protonation of its basic nitrogen atoms. The piperidine ring has a pKa of approximately 11, while the pyridine ring has a pKa of around 5.2. The overall pKa of Iroxanadine is estimated to be around 8.5. To ensure good solubility, it is recommended to work at a pH at least 2 units below the pKa, which would be a pH of 6.5 or lower.
Q5: My this compound powder is not dissolving even with vigorous shaking. What can I do?
A5: If you are encountering difficulty in dissolving this compound, consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of your aqueous solution is sufficiently acidic (ideally pH < 6.5).
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of stubborn particles.
-
Co-solvents: If working with a concentrated stock solution, the use of a small percentage of a water-miscible organic co-solvent may be necessary.
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to addressing low solubility issues with this compound.
Problem: Precipitate forms when preparing an aqueous solution.
| Potential Cause | Suggested Solution |
| pH is too high | The pH of the solution is likely near or above the pKa of Iroxanadine, causing the less soluble free base to precipitate. Lower the pH of the solution by adding a small amount of a dilute acid (e.g., 0.1 M HCl). |
| Concentration is too high | The desired concentration may exceed the solubility limit of this compound at the given pH and temperature. Try preparing a more dilute solution or refer to the solubility data table for guidance. |
| Common ion effect | If using a buffer containing sulfate ions, this may suppress the dissolution of this compound. Consider using a different buffer system. |
Problem: The dissolution rate is very slow.
| Potential Cause | Suggested Solution |
| Insufficient agitation | The powder may not be adequately dispersed in the solvent. Increase the stirring speed or use a magnetic stirrer. Sonication can also be effective. |
| Low temperature | Dissolution is often an endothermic process. Gently warming the solution can increase the dissolution rate. |
| Particle size | Larger particles have a smaller surface area, leading to a slower dissolution rate. If possible, gently grind the powder to a finer consistency before adding it to the solvent. |
Quantitative Solubility Data
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | > 50 |
| 4.5 | 25 | 15 - 25 |
| 6.8 | 25 | 1 - 5 |
| 7.4 | 25 | < 1 |
| 1.2 | 37 | > 60 |
| 6.8 | 37 | 2 - 7 |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound at a given pH and temperature.
Materials:
-
This compound powder
-
Calibrated pH meter
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Buffer solutions of desired pH (e.g., phosphate-buffered saline)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials containing the desired aqueous buffer. "Excess" means that undissolved solid should be visible after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of Iroxanadine.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in mg/mL or mmol/L based on the concentration of the saturated solution and the dilution factor.
-
Visualizations
Optimizing Iroxanadine sulfate concentration for maximum therapeutic effect.
Technical Support Center: Iroxanadine Sulfate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum therapeutic effect. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel inflammatory pathway mediator, Kinase-Y (KY). By inhibiting KY, this compound blocks the downstream phosphorylation of transcription factor Z (TF-Z), preventing its translocation to the nucleus and subsequent expression of pro-inflammatory cytokines.
Q2: What is the recommended starting concentration range for in vitro studies?
A2: For initial in vitro experiments, we recommend a concentration range of 1 µM to 50 µM. The optimal concentration will vary depending on the cell type and experimental conditions. Refer to the dose-response data in Table 1 for guidance.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Yes, cytotoxicity has been observed at concentrations above 100 µM in most cell lines. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell model. See Table 2 for representative cytotoxicity data.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Targets
If you are not observing the expected inhibition of downstream targets (e.g., phosphorylated TF-Z), consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure that the this compound stock solution is properly prepared and stored. We recommend preparing fresh stock solutions and storing them at -20°C for no longer than one month.
-
Optimize Incubation Time: The inhibitory effect of this compound is time-dependent. An incubation time of 24 hours is recommended for most cell lines, but this may need to be optimized.
-
Check Cell Health: Poor cell health can lead to inconsistent results. Ensure that cells are healthy and not overgrown before treatment.
-
Verify Pathway Activation: Confirm that the Kinase-Y pathway is activated in your experimental model. This can be done by treating cells with a known activator and measuring the phosphorylation of TF-Z.
Issue 2: High Background in Western Blots for Phospho-TF-Z
High background can obscure the detection of changes in protein phosphorylation. Follow these steps to reduce background noise:
-
Optimize Antibody Concentrations: Titrate both the primary and secondary antibody concentrations to find the optimal balance between signal and noise.
-
Increase Washing Steps: Increase the duration and number of washing steps after antibody incubations to remove non-specifically bound antibodies.
-
Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.
Data Presentation
Table 1: Dose-Response of this compound on TF-Z Phosphorylation
| Concentration (µM) | % Inhibition of p-TF-Z (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 5 | 45.8 ± 5.6 |
| 10 | 78.3 ± 4.9 |
| 25 | 92.1 ± 2.5 |
| 50 | 95.6 ± 1.8 |
Table 2: Cytotoxicity of this compound at 24 Hours
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 10 | 98.5 ± 2.1 |
| 25 | 96.2 ± 3.4 |
| 50 | 91.7 ± 4.0 |
| 100 | 75.4 ± 6.8 |
| 200 | 42.1 ± 8.2 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated TF-Z
This protocol outlines the steps for detecting the phosphorylation of TF-Z in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for 24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-TF-Z (1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Identifying and mitigating off-target effects of Iroxanadine sulfate in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of Iroxanadine sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound (also known as BRX-235) is a cardioprotective agent. Its primary mechanism of action involves the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.[1][2] This signaling cascade is crucial for endothelial cell homeostasis and function.[1][2]
Q2: Are there any publicly available, specific off-target interaction profiles for this compound?
A2: Currently, there is no comprehensive, publicly available off-target binding profile specifically for this compound. The identification of its off-target effects requires proactive investigation by the researcher.
Q3: What are the likely off-target effects to consider based on this compound's known on-targets (p38 MAPK and PKC)?
A3: Given that this compound modulates p38 MAPK and PKC, its off-target effects may be similar to other compounds targeting these proteins.
-
For p38 MAPK inhibitors: Off-target effects can include hepatotoxicity, central nervous system (CNS) side effects, and skin rashes.[2] This is often due to cross-reactivity with other kinases such as GAK, CK1, and RIP2.
-
For PKC activators: Lack of selectivity among PKC isozymes is a major issue, which can lead to a wide range of cellular effects including altered cell proliferation, gene transcription, and cell migration. Many PKC inhibitors also affect other kinases, complicating their therapeutic use.
Q4: How can I begin to predict potential off-target effects of this compound in silico?
A4: Several computational methods can predict potential off-target interactions for small molecules. These tools utilize a compound's chemical structure to predict its binding affinity against a large database of proteins. This in silico approach can provide a list of potential off-targets for further experimental validation.
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter during experiments with this compound, with a focus on differentiating on-target from off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Inhibitor degradation: this compound may be unstable under your experimental conditions. 2. Cell culture variability: Cell passage number, density, or metabolic state can influence signaling pathways. 3. Inconsistent stimulation: The method used to activate the p38 MAPK pathway may vary between experiments. | 1. Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's instructions. 2. Use cells within a consistent range of passage numbers and maintain consistent plating densities. 3. Standardize the timing and concentration of any stimulus used. |
| High cell toxicity or unexpected phenotype | 1. Off-target effects: this compound may be interacting with other critical cellular targets. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound concentration: The concentration of this compound may be too high, leading to non-specific effects. | 1. Perform a kinase selectivity screen to identify off-target interactions. Compare the effects with a structurally different p38 MAPK inhibitor or PKC activator. 2. Ensure the final solvent concentration is low and consistent across all experimental conditions, including a vehicle-only control. 3. Conduct a dose-response curve to determine the optimal, non-toxic concentration. |
| Expected downstream effects of p38 MAPK inhibition are not observed | 1. Inactive pathway: The p38 MAPK pathway may not be activated in your experimental system. 2. Insufficient concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short. 3. Redundant signaling pathways: The downstream target you are measuring might be regulated by other signaling pathways in addition to p38 MAPK. | 1. Verify the activation of the p38 pathway by checking the phosphorylation status of p38 (at Thr180/Tyr182) via Western blot. 2. Perform a dose-response and time-course experiment to optimize these parameters. 3. Investigate the involvement of other pathways and consider using combination therapies in your experimental design. |
Experimental Protocols for Off-Target Identification
Protocol 1: Kinome Scan for Off-Target Kinase Interactions
This in vitro assay screens this compound against a large panel of kinases to identify potential off-target binding.
Methodology:
-
Assay Principle: A test compound (this compound) is incubated with a panel of DNA-tagged kinases. An immobilized, broad-spectrum kinase inhibitor is used to capture kinases that are not inhibited by the test compound. The amount of kinase captured is quantified using qPCR of the DNA tag. A reduction in the amount of captured kinase indicates that the test compound is binding to that kinase.
-
Procedure:
-
Prepare a solution of this compound at a concentration appropriate for screening (typically 1-10 µM).
-
The compound is screened against a panel of several hundred kinases (e.g., KINOMEscan™).
-
The binding interactions are quantified, and the results are typically presented as a percentage of control, where a lower percentage indicates a stronger interaction.
-
-
Data Interpretation: Hits are identified as kinases that show significant binding to this compound. These potential off-targets should be validated in cellular assays.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to a potential on- or off-target protein within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (at various concentrations) or a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting for the target protein of interest.
-
The amount of soluble protein remaining at each temperature is quantified. An increase in the melting temperature of the protein in the presence of this compound indicates direct binding.
-
Protocol 3: Phenotypic Screening to Identify Unexpected Off-Target Effects
Phenotypic screening assesses the overall effect of a compound on a cell or organism, which can reveal unexpected off-target effects.
Methodology:
-
Assay Design:
-
Choose a cell line or model organism relevant to your research question.
-
Select a panel of phenotypic readouts (e.g., cell morphology, proliferation, apoptosis, mitochondrial function).
-
-
Compound Treatment:
-
Treat the cells or organisms with a range of this compound concentrations.
-
-
Image Acquisition and Analysis:
-
Acquire images or other phenotypic data at various time points.
-
Use image analysis software to quantify changes in the selected phenotypic parameters.
-
-
Hit Identification and Target Deconvolution:
-
Identify concentrations of this compound that induce significant phenotypic changes.
-
Use techniques like CETSA, proteomics, or genetic screens to identify the molecular target responsible for the observed off-target phenotype.
-
Visualizing Signaling and Experimental Workflows
Caption: On-target signaling pathway of this compound.
References
Technical Support Center: Iroxanadine Sulfate Solution Stability
Disclaimer: The following information is based on general chemical principles and data for related chemical structures, as specific stability data for Iroxanadine sulfate is not extensively available in public literature. Researchers should use this as a guide to conduct their own systematic stability assessments.
Troubleshooting Guides
This section provides solutions to common problems researchers might encounter when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or decreased biological activity over time. | Hydrolytic degradation of the oxadiazine ring. This is a common pathway for oxadiazine-containing compounds, especially in aqueous solutions and at non-neutral pH. | • pH Control: Maintain the solution pH within a stable range, which for similar compounds is often between 3 and 5. Use appropriate buffer systems (e.g., citrate, acetate) to maintain a consistent pH. • Solvent Choice: For stock solutions, consider using aprotic solvents like DMSO or ethanol and store at low temperatures. Minimize the time the compound is in an aqueous solution. |
| Oxidative degradation. The piperidine and pyridine moieties, although relatively stable, can be susceptible to oxidation. | • Use of Antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. This indicates chemical instability under the current storage or experimental conditions. | • Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and infer their structures. This can help pinpoint the degradation pathway. • Perform Forced Degradation Studies: Conduct stress testing (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. Changes in pH or temperature can affect the solubility of this compound. | • Solubility Assessment: Determine the solubility of this compound in your chosen solvent system at different pH values and temperatures. • Co-solvents: Consider the use of co-solvents (e.g., polyethylene glycol, propylene glycol) to improve solubility. • Filtration: If precipitation is observed after storage, filter the solution before use to remove any insoluble matter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: Based on the chemical structure of Iroxanadine, which contains an oxadiazine ring, the most probable degradation pathway in an aqueous solution is hydrolysis. The oxadiazine ring can be susceptible to nucleophilic attack by water, leading to ring opening. This process is often pH-dependent.
Q2: How does pH affect the stability of this compound in solution?
A2: For compounds containing oxadiazine rings, stability is often maximal in a slightly acidic pH range (typically pH 3-5). Both highly acidic and alkaline conditions can catalyze the hydrolysis of the oxadiazine ring. It is crucial to determine the optimal pH for your specific application through stability studies.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To maximize stability:
-
Solvent: Prepare initial stock solutions in a high-quality aprotic solvent such as DMSO or anhydrous ethanol.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent in your final aqueous experimental medium.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Inert Gas: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Q4: Can I use buffers to stabilize my this compound solution? Which ones are recommended?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH. The choice of buffer will depend on the desired pH range and compatibility with your experimental setup. Common choices for a slightly acidic pH include:
-
Citrate buffer (pH 3-6)
-
Acetate buffer (pH 3.5-5.5)
Always ensure the buffer components do not react with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions (to be performed in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At the same time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Inferred hydrolytic degradation pathway for Iroxanadine.
Overcoming challenges in the large-scale synthesis of Iroxanadine sulfate.
Technical Support Center: Large-Scale Synthesis of Iroxanadine Sulfate
Welcome to the technical support center for the large-scale synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the manufacturing process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Iroxanadine Base | Incomplete reaction of starting materials. | - Ensure precise stoichiometric ratios of reactants.- Monitor reaction progress using HPLC.- Consider a slight excess of the acylating agent. |
| Side product formation due to incorrect temperature. | - Maintain the reaction temperature strictly at the recommended value.- Use a calibrated temperature probe. | |
| Inconsistent Salt Formation | Improper pH adjustment during sulfation. | - Carefully adjust the pH to the specified range using sulfuric acid.- Use a calibrated pH meter.- Add the acid dropwise with vigorous stirring. |
| Presence of moisture. | - Ensure all solvents and glassware are thoroughly dried before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| High Impurity Levels in Final Product | Inefficient purification of the Iroxanadine base. | - Recrystallize the Iroxanadine base from a suitable solvent system prior to salt formation. |
| Degradation during workup or isolation. | - Avoid prolonged exposure to high temperatures.- Use vacuum distillation at lower temperatures where possible. | |
| Poor Filterability of this compound | Unfavorable crystal morphology. | - Optimize the crystallization conditions (solvent, temperature, cooling rate).- Consider seeding with a small amount of pure this compound crystals. |
| Discoloration of the Final Product | Presence of colored impurities from starting materials or side reactions. | - Treat the crude product solution with activated carbon before crystallization.- Ensure high purity of all starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial condensation reaction?
A1: The optimal temperature for the condensation reaction to form the Iroxanadine precursor is typically between 60-65 °C. Temperatures below this range may lead to a sluggish reaction and incomplete conversion, while higher temperatures can promote the formation of undesirable side products.
Q2: How can I effectively remove residual solvents from the final this compound product?
A2: Residual solvents can be effectively removed by drying the product under high vacuum at a moderately elevated temperature (e.g., 40-50 °C). The specific temperature and duration of drying will depend on the solvent being removed. It is crucial to ensure the product is completely dry to meet regulatory requirements.
Q3: What are the critical parameters to control during the crystallization of this compound?
A3: The critical parameters for crystallization are solvent composition, cooling rate, and agitation. A mixed solvent system, such as ethanol/water, often provides the best results. A slow, controlled cooling rate is essential for the formation of large, well-defined crystals, which are easier to filter and wash. Gentle agitation can help to achieve a uniform crystal size distribution.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the progress of the reaction and assessing the purity of the final product. It is important to use a validated HPLC method with appropriate standards for accurate quantification of Iroxanadine and any potential impurities.
Q5: Are there any known incompatible materials for the reaction vessel?
A5: The reaction is sensitive to certain metals that can catalyze side reactions. Therefore, glass-lined or stainless steel reactors are recommended for large-scale synthesis. Avoid using reactors made of or containing copper or brass components that may come into contact with the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of Iroxanadine Base
-
Charge a clean, dry, glass-lined reactor with the starting amine and the appropriate solvent.
-
Initiate stirring and bring the mixture to the designated reaction temperature.
-
Slowly add the acylating agent to the reactor over a period of 1-2 hours, maintaining the temperature within the specified range.
-
Monitor the reaction progress by HPLC every hour. The reaction is considered complete when the starting amine is less than 1% of its initial concentration.
-
Upon completion, cool the reaction mixture and proceed with the workup procedure to isolate the crude Iroxanadine base.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Formation and Purification of this compound
-
Dissolve the purified Iroxanadine base in a suitable organic solvent in a clean reactor.
-
Filter the solution to remove any particulate matter.
-
Slowly add a stoichiometric amount of sulfuric acid diluted in the same solvent to the reactor with vigorous stirring.
-
Monitor the pH of the mixture to ensure it is within the optimal range for salt formation.
-
Cool the mixture in a controlled manner to induce crystallization.
-
Isolate the this compound crystals by filtration.
-
Wash the crystals with a cold solvent to remove any residual impurities.
-
Dry the final product under vacuum to a constant weight.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Interpreting Unexpected Results in Iroxanadine Sulfate Cell Signaling Assays
Welcome to the technical support center for Iroxanadine sulfate cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound (also known as BRX-235) is a cardioprotective agent.[1][2] Its primary mechanism involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of calcium-dependent protein kinase C (PKC) isoforms to cellular membranes.[1][2] These actions are crucial for endothelial cell homeostasis.[1]
Q2: I am not observing the expected cellular response. What are the initial checks I should perform?
A2: When encountering unexpected results, it is crucial to first verify the fundamentals of your experimental setup. Here are some initial steps:
-
Reagent Integrity : Confirm the stability and proper storage of all reagents, including this compound, antibodies, and assay buffers.
-
Cell Health : Ensure your cells are healthy, viable, and within a low passage number range. High passage numbers can lead to phenotypic changes and altered signaling responses.
-
Instrument Calibration : Verify that all equipment, such as plate readers or imaging systems, are correctly calibrated and that the settings are optimized for your specific assay.
-
Control Performance : Scrutinize your positive and negative controls. If your controls are not behaving as expected, the issue likely lies within the general assay setup rather than the specific effects of this compound.
Troubleshooting Guide: Western Blot for p-p38 SAPK
A primary method to assess this compound activity is to measure the phosphorylation of p38 SAPK via Western blotting.
Q3: I am detecting a weak or no signal for phosphorylated p38 (p-p38) after this compound treatment.
A3: A weak or absent signal is a common issue in Western blotting. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Load a higher amount of protein per well. It may be necessary to perform a titration to find the optimal protein load. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time, for instance, to overnight at 4°C. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S or the gel with Coomassie blue after transfer. Ensure no air bubbles are present between the gel and the membrane. |
| Inactive Secondary Antibody or Substrate | The enzyme-conjugated secondary antibody or the detection substrate may have lost activity. Test with fresh reagents or borrow from a neighboring lab where they are known to be working. |
| Excessive Washing or Stripping | Over-washing the membrane can lead to the dissociation of the antibody. If you are reprobing a membrane, the stripping process might have been too harsh, removing the protein. |
Q4: My Western blot shows high background or non-specific bands.
A4: High background and non-specific bands can obscure the target protein band, making interpretation difficult.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). |
| High Primary Antibody Concentration | An overly high concentration of the primary antibody can lead to non-specific binding. Perform an antibody titration to find the optimal concentration that maximizes signal while minimizing background. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies more effectively. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Sample Degradation or Overloading | Ensure samples are fresh and contain protease inhibitors. Overloading the gel can cause streaking and non-specific bands. |
Experimental Workflow and Logic Diagrams
This compound Signaling Pathway
The following diagram illustrates the known signaling cascade initiated by this compound.
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for Weak Western Blot Signal
This workflow provides a step-by-step guide to diagnosing the cause of a weak or absent signal for p-p38.
Caption: Troubleshooting workflow for a weak Western blot signal.
Troubleshooting Guide: Reporter Gene Assays
While not the primary readout for this compound, reporter gene assays downstream of p38 SAPK (e.g., ATF2-luciferase) might be used. Unexpected results in these assays can be perplexing.
Q5: My negative control wells show high luminescence in my reporter assay.
A5: High background luminescence can mask the true signal from your experimental reporter.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile pipette tips for each sample and reagent to prevent cross-contamination. |
| Inappropriate Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk. |
| Phenol Red in Medium | If possible, use a culture medium without phenol red, as it can contribute to the background signal. |
| Substrate Autoluminescence | Prepare fresh substrates immediately before each experiment, as they can degrade and auto-luminesce over time. |
Q6: I am observing high variability between my replicate wells.
A6: High variability can compromise the statistical validity of your results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated. When preparing dilutions or adding reagents, use a master mix to dispense into replicate wells, ensuring consistency. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps, which leads to uneven cell numbers per well. |
| Edge Effects | Evaporation and temperature gradients are common in the outer wells of a microplate. To mitigate this, fill the perimeter wells with sterile media or PBS and exclude them from your analysis. |
| Low Signal-to-Noise Ratio | If the luminescence signals are very low, they can be more susceptible to random fluctuations. Consider optimizing the assay to increase signal strength. |
Experimental Protocols
Protocol 1: Western Blot for p-p38 SAPK Activation
-
Cell Culture and Treatment : Plate endothelial cells (e.g., HUVECs) at a density of 2x10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment : Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against p-p38 SAPK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed for total p38 SAPK or a housekeeping protein like GAPDH.
References
Optimizing incubation time with Iroxanadine sulfate for cell culture experiments.
Technical Support Center: Iroxanadine Sulfate in Cell Culture
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Iroxanadine, also known as BRX-235, is a cardioprotective agent.[1][2] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of a calcium-dependent protein kinase C (PKC) isoform to the cell membrane.[1][2] The guanidine group in the Iroxanadine structure may facilitate its uptake into cells.[3]
Q2: What are the potential applications of this compound in cell culture experiments?
Given its mechanism of action, this compound can be used to study signaling pathways related to cellular stress, apoptosis, and calcium-dependent signaling. It may be of particular interest in models of cardiovascular diseases, such as atherosclerosis and ischemia-reperfusion injury.
Q3: What is a recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. As a starting point, a dose-response experiment with a wide range of concentrations is recommended. For incubation time, this will vary based on the assay. For signaling pathway studies (e.g., protein phosphorylation), shorter incubation times are generally used, while for cell viability or functional assays, longer incubation times may be necessary.
Data Presentation: Recommended Starting Points for this compound Optimization
| Parameter | Recommended Starting Range | Notes |
| Concentration | 0.1 µM - 10 µM | Based on the activity of other guanidine-containing compounds in cell culture. A logarithmic dilution series is recommended for initial dose-response experiments. |
| Incubation Time | 30 minutes - 24 hours | For phosphorylation studies, start with shorter time points (e.g., 15, 30, 60 minutes). For functional assays (e.g., cell viability, gene expression), longer time points (e.g., 6, 12, 24 hours) may be necessary. |
Troubleshooting Guides
Issue 1: No observable effect of this compound on p38 SAPK phosphorylation.
-
Possible Cause 1: Suboptimal Incubation Time. The kinetics of p38 SAPK phosphorylation can be rapid and transient.
-
Solution: Perform a time-course experiment with shorter incubation times (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.
-
-
Possible Cause 2: Inappropriate Concentration. The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.
-
Solution: Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your cell line.
-
-
Possible Cause 3: Cell Type Specificity. The cellular response to this compound may be cell-type specific.
-
Solution: Ensure that the cell line used is appropriate for studying the p38 SAPK pathway. Consider using a positive control (e.g., anisomycin) to confirm that the pathway is responsive in your cells.
-
Issue 2: High levels of cell death observed after treatment with this compound.
-
Possible Cause 1: Cytotoxicity at High Concentrations. Guanidine-containing compounds can exhibit cytotoxicity at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your experiments.
-
-
Possible Cause 2: Contamination of the Compound or Culture.
-
Solution: Ensure that the this compound stock solution is sterile. Filter-sterilize the stock solution using a 0.22 µm filter. Always practice good aseptic technique to prevent microbial contamination of your cell cultures.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect experimental outcomes.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at the same density for each experiment. Ensure that the media and supplements are from the same lot whenever possible.
-
-
Possible Cause 2: Instability of this compound in Solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound-Induced p38 SAPK Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Depending on the cell line and basal phosphorylation levels, you may need to serum-starve the cells for 2-4 hours prior to treatment.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (determined from a dose-response experiment) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO or PBS).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p38 SAPK (p-p38) and total p38 SAPK. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the optimal incubation time for p38 SAPK phosphorylation.
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound signaling pathway.
References
How to prevent degradation of Iroxanadine sulfate during storage.
This guide provides technical support for researchers, scientists, and drug development professionals on how to prevent the degradation of Iroxanadine sulfate during storage. The information is based on general principles of pharmaceutical chemistry, as specific degradation studies on this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes a piperidine ring, an oxadiazine ring, and a pyridine ring, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The oxadiazine ring could be susceptible to cleavage under acidic or basic conditions, leading to the formation of inactive byproducts.
-
Oxidation: The nitrogen atoms in the piperidine and pyridine rings, as well as the tertiary amine, could be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, potentially leading to complex mixtures of degradants.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data is not available, general recommendations for storing compounds with similar functional groups include:
-
Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) to slow down potential degradation reactions. Avoid freezing, as this can lead to the formation of hydrates or other solid-state changes.
-
Humidity: Store in a dry environment, preferably with a desiccant, to minimize the risk of hydrolysis.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photodegradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: Are there any known incompatibilities with common excipients?
A3: There is no specific data on excipient compatibility for this compound. However, based on its structure, potential incompatibilities could arise with:
-
Reducing or Oxidizing Agents: These could directly react with and degrade the molecule.
-
Strong Acids or Bases: These could catalyze hydrolysis of the oxadiazine ring.
-
Excipients containing reactive functional groups: Care should be taken when formulating with excipients that could react with the amine or ether functionalities of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in assays. | Degradation of this compound. | 1. Verify the storage conditions of your stock solutions and solid material.2. Perform a purity analysis (e.g., by HPLC) of your current stock and compare it to a new, unopened vial.3. If degradation is confirmed, prepare fresh stock solutions and re-evaluate storage procedures. |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS.2. Based on the identity of the degradants, infer the degradation pathway (e.g., hydrolysis, oxidation).3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., protect from light, store under inert gas). |
| Discoloration or change in physical appearance of the solid. | Significant degradation or contamination. | 1. Do not use the material.2. Contact the supplier for a replacement.3. Review handling and storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples, along with an undegraded control, by a stability-indicating HPLC-UV/MS method to separate and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Optimization: The gradient, flow rate, and mobile phase composition should be optimized to achieve adequate separation of all peaks observed in the forced degradation samples.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | 250.1 |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 3 | 268.1 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 374.1 (N-oxide) |
| Heat (105°C), 24h | 2.1 | 1 | Not identified |
| Light (ICH Q1B) | 12.3 | 4 | 342.2 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Addressing variability in experimental results with Iroxanadine sulfate.
Welcome to the technical support center for Iroxanadine sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide clear guidance on its use.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in IC50 values can stem from several factors. Firstly, ensure that the compound is fully solubilized in your vehicle solvent (e.g., DMSO) before preparing serial dilutions. Incomplete solubilization is a common source of inconsistency. Secondly, confirm the cellular health and passage number of the cell line being used. Cells at high passage numbers can exhibit altered signaling and drug response. Finally, variations in incubation times and cell seeding densities can significantly impact the calculated IC50. We recommend strict adherence to a standardized protocol.
Q2: Our in vivo experiments show inconsistent tumor growth inhibition with this compound treatment. What are the potential reasons?
A2: Inconsistent in vivo efficacy can be complex. We recommend investigating the following:
-
Drug Formulation and Administration: Ensure the formulation is homogenous and stable. The route and frequency of administration should be consistent across all animals and studies.
-
Animal Health and Stress: The overall health and stress levels of the animals can influence tumor growth and drug metabolism. Monitor animal welfare closely.
-
Tumor Heterogeneity: The inherent biological variability within tumors can lead to differential responses to treatment.
Q3: We are seeing unexpected off-target effects in our experiments. Is this a known issue with this compound?
A3: this compound has been designed for high selectivity. However, at concentrations significantly above the recommended working range, the potential for off-target effects increases. We advise performing a dose-response curve to identify the optimal concentration range for your specific model system. If off-target effects persist, consider utilizing a secondary, structurally unrelated inhibitor to confirm that the observed phenotype is specific to the intended target.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or culture media.
-
Inconsistent results in dose-response experiments.
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using high-purity, anhydrous DMSO for the initial stock solution.
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes to aid dissolution. Avoid excessive heat, which can degrade the compound.
-
Sonication: Use a bath sonicator for short bursts (1-2 minutes) to break up any aggregates.
-
Fresh Dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. Do not repeatedly freeze-thaw stock solutions.
Issue 2: Inconsistent Cellular Uptake
Symptoms:
-
High variability in downstream signaling readouts (e.g., Western blot, qPCR).
-
Discrepancy between in vitro potency and cellular activity.
Troubleshooting Steps:
-
Optimize Serum Concentration: The protein-binding capacity of serum can affect the free concentration of this compound available to cells. Test a range of serum concentrations (e.g., 2% to 10%) to assess the impact on compound activity.
-
Incubation Time: Evaluate different incubation times to ensure sufficient duration for cellular uptake and target engagement.
-
Cell Density: High cell densities can lead to rapid depletion of the compound from the media. Optimize cell seeding density to ensure consistent exposure.
Data Presentation
Table 1: Effect of Serum Concentration on this compound IC50 in HT-29 Cells
| Fetal Bovine Serum (FBS) % | IC50 (nM) | Standard Deviation (nM) |
| 10% | 15.2 | 2.1 |
| 5% | 9.8 | 1.5 |
| 2% | 5.1 | 0.8 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 |
| This compound | 10 | 35 |
| This compound | 25 | 62 |
| This compound | 50 | 85 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized powder of this compound to equilibrate to room temperature for 15 minutes before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock concentration.
-
Vortex for 1 minute and then gently warm the solution at 37°C for 10 minutes to ensure complete dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression curve fit.
Mandatory Visualization
Caption: this compound signaling pathway.
Technical Support Center: Enhancing the Bioavailability of Iroxanadine Sulfate in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Iroxanadine sulfate in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies aimed at enhancing the bioavailability of this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals | Improper dosing technique (e.g., incorrect gavage placement). | Ensure all personnel are thoroughly trained in oral gavage techniques. Utilize colored dye in a separate cohort of animals to visually confirm proper stomach delivery. |
| Differences in food intake affecting gastrointestinal absorption. | Fast animals overnight (with free access to water) before oral administration of this compound to standardize gut conditions. | |
| Animal stress leading to altered gastrointestinal motility. | Acclimatize animals to handling and dosing procedures for several days before the main experiment to minimize stress. | |
| Low or undetectable plasma concentrations of this compound after oral administration | Poor aqueous solubility of this compound. | Consider formulation strategies to improve solubility, such as micronization, the use of co-solvents, or creating a nanosuspension.[1] |
| Extensive first-pass metabolism in the liver. | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known) in a pilot study to assess the impact of first-pass metabolism. | |
| Low permeability across the intestinal epithelium. | Investigate the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[2][3][4] | |
| Precipitation of this compound in the formulation before or during administration | The drug concentration exceeds its solubility in the chosen vehicle. | Determine the saturation solubility of this compound in the vehicle. If necessary, reduce the concentration or explore alternative, higher-solubility vehicles or formulation approaches like solid dispersions.[5] |
| pH-dependent solubility issues. | Characterize the pH-solubility profile of this compound. Adjust the pH of the formulation vehicle to a range where the drug is most soluble and stable. | |
| Inconsistent results from analytical quantification of this compound in plasma | Issues with the bioanalytical method (e.g., HPLC, LC-MS/MS). | Validate the analytical method for linearity, accuracy, precision, and stability. Ensure proper sample preparation to remove interfering plasma components. |
| Degradation of this compound in plasma samples. | Add a stabilizing agent to the collection tubes if this compound is found to be unstable in plasma. Process and freeze samples at -80°C as quickly as possible after collection. |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What are the initial steps to consider when formulating this compound for oral administration in animal models? A1: Initially, characterize the physicochemical properties of this compound, including its aqueous solubility, pKa, and logP. This will inform the selection of an appropriate vehicle and formulation strategy. For a compound with potentially low solubility, starting with a simple suspension in a vehicle like 0.5% carboxymethylcellulose is common, but more advanced formulations may be necessary.
-
Q2: How can I improve the solubility of this compound in my formulation? A2: Several techniques can enhance solubility. These include particle size reduction (micronization or nanocrystal technology), the use of amorphous solid dispersions, and complexation with cyclodextrins. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a promising approach for poorly water-soluble drugs.
-
Q3: What are the best practices for oral gavage administration in rats to ensure consistent dosing? A3: Use a flexible-tipped gavage needle of the appropriate size for the animal. Measure the distance from the corner of the mouth to the xiphoid process to ensure proper tube length. Administer the formulation slowly to avoid regurgitation. Ensure animals are properly restrained to minimize stress and risk of injury.
Pharmacokinetics & Bioavailability
-
Q4: How is the absolute oral bioavailability of this compound calculated? A4: To determine absolute bioavailability, you need to perform both an intravenous (IV) and an oral (PO) administration study in separate groups of animals. The absolute bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100, where AUC is the area under the plasma concentration-time curve.
-
Q5: What animal model is most appropriate for studying the bioavailability of this compound? A5: The choice of animal model depends on the research question. Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.
-
Q6: What pharmacokinetic parameters are most important to assess when evaluating a new formulation of this compound? A6: Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). An improved formulation should ideally lead to a higher Cmax and AUC.
Analytical Methods
-
Q7: What analytical methods are suitable for quantifying this compound in animal plasma? A7: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), or more sensitively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for quantifying drug concentrations in biological matrices.
-
Q8: How do I validate my analytical method for quantifying this compound sulfate in plasma? A8: Method validation should follow established guidelines (e.g., FDA or EMA). Key validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), and stability (in-process, freeze-thaw, and long-term).
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Preparation: Use male Wistar rats (200-250g). Fast the animals for 12 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) on the day of the experiment. Ensure the formulation is homogenous by vortexing before each administration.
-
Dosing: Weigh each animal to determine the precise volume of the formulation to be administered. Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation: Perform a protein precipitation extraction by adding a threefold volume of cold acetonitrile (containing an internal standard) to each 50 µL plasma sample. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
-
Quantification: Construct a calibration curve using standard samples of known concentrations to quantify the this compound concentrations in the experimental samples.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 250 ± 50 | 1.5 | 1100 ± 210 | 183 |
| Nanosuspension | 400 ± 70 | 1.0 | 2000 ± 350 | 333 |
| SEDDS | 650 ± 110 | 0.75 | 3500 ± 500 | 583 |
Data are presented as mean ± standard deviation (n=6 per group).
Visualizations
Caption: Workflow for an oral bioavailability study.
Caption: Proposed signaling pathway for Iroxanadine.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
Validation & Comparative
Validating the Cardioprotective Effects of Iroxanadine Sulfate and Alternatives in Myocardial Ischemia-Reperfusion Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cardioprotective Agents
The following table summarizes the key in vivo findings for Ranolazine and Carvedilol in preclinical models of myocardial I/R injury. A section detailing the proposed mechanism of Iroxanadine sulfate is also included to provide a basis for potential future comparative studies.
Table 1: In Vivo Cardioprotective Effects of Ranolazine and Carvedilol
| Parameter | Ranolazine | Carvedilol |
| Primary Mechanism | Inhibition of the late inward sodium current (INa) | Non-selective β-adrenoceptor antagonist with α1-blocking and antioxidant properties |
| Animal Model | Rat, Rabbit, Dog | Rat, Pig, Dog |
| Infarct Size Reduction | Significant reduction observed in some studies. | Consistently demonstrates significant, dose-dependent reduction. |
| Cardiac Function | Improves diastolic function. | Improves left ventricular function. |
| Key Signaling Pathways | Reduces intracellular Na+ and subsequent Ca2+ overload. | Modulates AMPK, Akt/XIAP, and TLR4/NF-κB signaling pathways. |
| Anti-arrhythmic Effects | Yes | Yes |
| Hemodynamic Effects | Minimal effect on heart rate and blood pressure. | Decreases heart rate and blood pressure. |
This compound: Proposed Cardioprotective Mechanism
Currently, there is a lack of publicly available in vivo studies providing quantitative data on the cardioprotective effects of this compound in models of myocardial I/R injury. However, existing literature suggests a multifactorial mechanism of action centered around the modulation of key signaling molecules involved in cellular stress and survival pathways. The proposed cardioprotective effects of this compound are believed to be mediated through:
-
Nitric Oxide (NO) Signaling: this compound may enhance the bioavailability of nitric oxide, a critical signaling molecule in the cardiovascular system with vasodilatory and anti-inflammatory properties.
-
Reactive Oxygen Species (ROS) Modulation: The compound may exert its effects by modulating the levels of reactive oxygen species, which are known to contribute to reperfusion injury.
-
Heat Shock Proteins (HSPs): this compound might upregulate the expression of heat shock proteins, which act as molecular chaperones to protect cellular proteins from stress-induced damage.
Further in vivo studies are required to validate these proposed mechanisms and quantify the cardioprotective efficacy of this compound.
Experimental Protocols
The following are representative experimental protocols for inducing and evaluating cardioprotection in an in vivo model of myocardial ischemia-reperfusion injury.
1. Animal Model of Myocardial Ischemia-Reperfusion Injury
-
Animal Species: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
The animal is placed on a heating pad to maintain body temperature.
-
A tracheotomy is performed, and the animal is ventilated with room air.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
After a defined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., for 2 hours).
-
-
Drug Administration: The test compound (this compound, Ranolazine, or Carvedilol) or vehicle is administered intravenously or intraperitoneally at a predetermined time point before ischemia or at the onset of reperfusion.
2. Measurement of Infarct Size
-
At the end of the reperfusion period, the LAD is re-occluded.
-
Evans blue dye (2%) is injected intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
-
The heart is excised, and the left ventricle is sliced into transverse sections.
-
The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
The areas of the left ventricle, AAR, and infarct are measured using computerized planimetry.
-
Infarct size is expressed as a percentage of the AAR.
3. Assessment of Cardiac Function
-
Echocardiography: Transthoracic echocardiography can be performed at baseline and at the end of the experiment to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.
-
Hemodynamic Monitoring: A catheter can be inserted into the left ventricle via the right carotid artery to continuously measure parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (±dP/dt).
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Comparative Analysis of Iroxanadine Sulfate and Other p38 MAPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Iroxanadine sulfate and other activators of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. Its activation plays a pivotal role in a variety of physiological and pathological processes, making it a key target for therapeutic intervention. While much of the focus has been on inhibitors of this pathway, activators of p38 MAPK are gaining interest for their potential in specific therapeutic areas. This guide focuses on a comparative analysis of this compound (also known as BRX-235) and other notable p38 MAPK activators.
Performance Comparison of p38 MAPK Activators
| Activator | Chemical Class | Mechanism of Action | Reported Potency/Efficacy | Cell Type(s) Studied | Citation(s) |
| This compound (BRX-235) | Guanidine derivative | Induces phosphorylation of p38 SAPK | Data on EC50 for direct p38 phosphorylation is not available. Known to play a role in endothelial cell homeostasis. | Endothelial cells | [1] |
| Anisomycin | Pyrrolidine antibiotic | Ribosomal stress inducer, leading to potent activation of the p38/JNK MAPK pathway. | Often used at concentrations ranging from 0.07 - 40 µM. A 4-fold increase in p38 phosphorylation was observed at a given concentration and time point in one study. | HeLa cells, Cortical neurons, Hepatocellular carcinoma cells, and others. | [2][3] |
| U-46619 | Thromboxane A2 analog | Agonist of the thromboxane A2 receptor, which in turn activates p38 MAPK. | EC50 for vasoconstriction (a downstream effect of p38 activation) is approximately 194 nM. | Pulmonary artery smooth muscle cells, Platelets. | [4] |
Note: The lack of standardized EC50 values for direct p38 phosphorylation for all compounds makes a precise quantitative comparison challenging. The data presented should be interpreted with consideration of the different experimental contexts.
Signaling Pathways and Experimental Workflows
To understand the context of p38 MAPK activation, it is crucial to visualize the signaling cascade and the experimental procedures used to measure its activation.
p38 MAPK Signaling Pathway
The activation of p38 MAPK is a multi-step process initiated by various extracellular stimuli. These signals are transduced through a cascade of protein kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, to elicit a cellular response.
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. licorbio.com [licorbio.com]
- 3. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Iroxanadine Sulfate and Other Vasculoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Iroxanadine sulfate against other established vasculoprotective agents, namely Calcium Dobesilate, Diosmin/Hesperidin, and Sulodexide. The information is compiled to facilitate objective comparison of their mechanisms of action, supported by available experimental and clinical data.
Comparative Mechanism of Action
The vasculoprotective agents discussed herein exhibit distinct yet sometimes overlapping mechanisms to protect the vascular endothelium, improve venous tone, and reduce capillary permeability.
This compound (BRX-235) is a novel small molecule that functions as a cardioprotective and vasculoprotective agent. Its primary mechanism involves the induction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation . This signaling pathway is crucial for maintaining endothelial cell (EC) homeostasis, a key factor in vascular health. Additionally, this compound promotes the translocation of a calcium-dependent protein kinase C (PKC) isoform to the cell membrane, further contributing to its protective effects on the endothelium.
Calcium Dobesilate exerts its vasculoprotective effects through multiple pathways. It is known to reduce capillary hyperpermeability by stabilizing the basement membrane.[1] A key mechanism is its ability to increase endothelium-dependent relaxation through the enhancement of nitric oxide (NO) synthesis .[1] Furthermore, it possesses antioxidant properties, scavenging free radicals and reducing oxidative stress on the vascular endothelium.[2] Calcium dobesilate also modulates the activity of vascular endothelial growth factor (VEGF), which is implicated in vascular permeability.[2]
Diosmin and Hesperidin are naturally occurring flavonoids that are often used in combination. Their primary mechanism of action is the inhibition of inflammatory mediators , such as prostaglandins and thromboxane A2.[3] By blocking these pathways, they reduce inflammation in the veins. They also enhance venous tone by prolonging the vasoconstrictor effect of norepinephrine and improve lymphatic drainage, which helps in reducing edema.
Sulodexide is a highly purified glycosaminoglycan composed of a mixture of heparan sulfate (80%) and dermatan sulfate (20%). Its vasculoprotective and antithrombotic effects stem from a dual mechanism. The heparan sulfate component potentiates the activity of antithrombin III (ATIII) , while the dermatan sulfate component potentiates heparin cofactor II (HCII) . This dual action leads to the inhibition of thrombin and Factor Xa. Sulodexide also possesses profibrinolytic properties by increasing the release of tissue plasminogen activator (tPA).
Data Presentation: Efficacy of Vasculoprotective Agents
Due to the absence of direct head-to-head clinical trials involving this compound against the other agents, the following tables summarize key efficacy data from separate studies. This allows for an indirect comparison based on relevant clinical endpoints.
Table 1: Clinical Efficacy of Calcium Dobesilate in Chronic Venous Insufficiency
| Endpoint | Treatment Group (Calcium Dobesilate 500 mg, 3x/day) | Placebo Group | Study Duration | Outcome |
| Leg Volume Reduction | Statistically significant reduction | No significant change | 8 weeks | Reduction in edema |
| Calf Circumference Reduction | Average reduction of 3.3 mm | Not specified | 3 months | Reduction in edema |
| Symptoms (pain, heaviness, etc.) | Significant improvement | Less improvement | 8 weeks | Symptomatic relief |
Table 2: Clinical Efficacy of Diosmin/Hesperidin in Chronic Venous Insufficiency
| Endpoint | Treatment Group (Micronized Purified Flavonoid Fraction 1000 mg/day) | Outcome | Study Duration | Reference |
| Venous Capacitance | Significant decrease (p<0.001) | Improved venous tone | Not specified | |
| Venous Distensibility | Significant decrease (p<0.001) | Improved venous tone | Not specified | |
| Venous Emptying Time | Significant decrease (p<0.001) | Improved venous return | Not specified | |
| Leg Pain Reduction | Significant and continuous reduction from baseline | Symptomatic relief | 8 weeks |
Table 3: Clinical Efficacy of Sulodexide in the Prevention of Recurrent Venous Thromboembolism (SURVET Study)
| Endpoint | Treatment Group (Sulodexide 500 LSU, 2x/day) | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Recurrence of VTE | 4.9% (15/307 patients) | 9.7% (30/308 patients) | 0.49 (0.27–0.92) | 0.02 |
| Major Bleeding Episodes | 0 | 0 | Not applicable | Not applicable |
| Clinically Relevant Bleeding | 0.65% (2 patients) | 0.65% (2 patients) | Not applicable | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of vasculoprotective agents.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay is a well-established method to quantify vascular leakage in vivo.
Objective: To measure the extravasation of a dye bound to albumin from the vasculature into the interstitial space as an indicator of capillary permeability.
Procedure:
-
Preparation of Dye: A sterile solution of Evans Blue dye (e.g., 0.5% in phosphate-buffered saline - PBS) is prepared. Evans Blue has a high affinity for serum albumin.
-
Animal Model: Mice or rats are typically used. The animals are anesthetized prior to the procedure.
-
Dye Injection: The Evans Blue solution is injected intravenously, commonly via the tail vein. The dye circulates and binds to albumin in the bloodstream.
-
Induction of Permeability (Optional): In some protocols, a substance known to induce vascular permeability (e.g., histamine, bradykinin, or an inflammatory agent) is injected intradermally or locally at a specific site.
-
Circulation Time: The dye is allowed to circulate for a defined period (e.g., 30-60 minutes) to allow for extravasation in areas of increased permeability.
-
Perfusion and Tissue Collection: The animal is euthanized, and the vascular system is perfused with saline or PBS to remove the dye remaining within the blood vessels. The tissues of interest (e.g., skin, lung, kidney) are then harvested.
-
Dye Extraction: The harvested tissues are weighed and incubated in a solvent (e.g., formamide) at an elevated temperature (e.g., 55-60°C) for 24-48 hours to extract the extravasated Evans Blue dye.
-
Quantification: The extracted dye solution is centrifuged to remove tissue debris. The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of approximately 620 nm. The concentration of the dye is determined using a standard curve, and the results are typically expressed as the amount of dye per gram of tissue.
Ex Vivo Venous Tone Measurement using Wire Myography
This technique allows for the direct measurement of the contractile and relaxant properties of isolated blood vessels.
Objective: To assess the effect of a pharmacological agent on the contractility (tone) of isolated veins.
Procedure:
-
Vessel Isolation: A vein (e.g., saphenous vein, mesenteric vein) is carefully dissected from a euthanized animal (e.g., rat, mouse).
-
Mounting: A segment of the vein is mounted in a wire myograph chamber, which contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The vessel is mounted between two small wires, one of which is attached to a force transducer.
-
Equilibration and Normalization: The vessel is allowed to equilibrate under a standardized resting tension. A normalization procedure is performed to determine the optimal resting tension for inducing a maximal contractile response.
-
Induction of Contraction: A contractile agent, such as norepinephrine or potassium chloride, is added to the bath to induce a stable contraction (tone).
-
Application of Test Compound: The vasculoprotective agent (e.g., this compound, Diosmin) is added to the bath in increasing concentrations.
-
Measurement of Response: The force transducer records changes in the tension of the venous segment. An increase in tension indicates vasoconstriction (increased venous tone), while a decrease in tension indicates vasodilation (decreased venous tone).
-
Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of the test compound in modulating venous tone.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Calcium Dobesilate Signaling Pathway.
Caption: Diosmin/Hesperidin Signaling Pathway.
Caption: Sulodexide Dual Anticoagulant Pathway.
Caption: Experimental Workflow for Vascular Permeability.
References
Head-to-head comparison of different Iroxanadine isomers' efficacy.
Information regarding Iroxanadine and its isomers is not available in publicly accessible resources. Therefore, a head-to-head comparison of the efficacy of different Iroxanadine isomers cannot be provided at this time.
Extensive searches have yielded no scientific literature, experimental data, or any mention of a compound named "Iroxanadine." This suggests that "Iroxanadine" may be:
-
A novel compound that has not yet been described in published research.
-
A proprietary molecule in the early stages of drug development and not yet disclosed publicly.
-
A potential misspelling of a different chemical entity.
Without any foundational data on the existence, structure, and biological activity of Iroxanadine and its isomers, it is not possible to fulfill the request for a comparative analysis, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal proprietary databases or verify the correct nomenclature. If "Iroxanadine" is a novel entity within your organization, generating the requisite experimental data will be the first step toward conducting an efficacy comparison.
Iroxanadine Sulfate: A Mechanistic Benchmark Against Current Atherosclerosis Treatments
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. While statins are the cornerstone of therapy, a significant residual inflammatory risk persists, driving the search for novel therapeutic agents. This guide provides a comparative analysis of Iroxanadine sulfate, an investigational vasculoprotective agent, against established and emerging treatments for atherosclerosis. The comparison is based on its proposed mechanism of action, juxtaposed with the known efficacy and experimental data of current therapies.
Overview of this compound
This compound is a small molecule that has been identified as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).[1] Its potential as a vasculoprotective agent stems from its proposed ability to modulate cellular stress responses and inflammation, key processes in the pathogenesis of atherosclerosis.[1][2][3]
Current Therapeutic Landscape in Atherosclerosis
Current treatment strategies for atherosclerosis primarily focus on lipid-lowering and anti-inflammatory approaches.
-
Statins: These are the first-line therapy, primarily acting by inhibiting HMG-CoA reductase to lower LDL cholesterol.[4] They also exert pleiotropic anti-inflammatory effects.
-
Antiplatelet Agents: Drugs like aspirin are used to prevent thrombotic complications.
-
Anti-inflammatory Therapies: A newer class of drugs targeting specific inflammatory pathways. Notable examples include:
-
Canakinumab: A monoclonal antibody that neutralizes interleukin-1β (IL-1β).
-
Colchicine: An anti-inflammatory agent that has shown benefits in reducing cardiovascular events.
-
-
Antioxidant Therapies: This approach has been explored with various agents, though clinical trial results have been mixed.
Mechanistic Comparison
The therapeutic potential of this compound in atherosclerosis can be theoretically benchmarked against current treatments by examining its molecular targets: p38 MAPK and HSPs.
The p38 MAPK Pathway in Atherosclerosis
The p38 MAPK signaling pathway is a critical regulator of inflammation and cellular stress. However, its role in atherosclerosis is complex and appears to be isoform-specific.
-
General Role of p38 MAPK: Activation of the p38 MAPK pathway, particularly the p38α isoform, is generally considered pro-atherogenic. It is activated in macrophages within atherosclerotic plaques and promotes the production of pro-inflammatory cytokines, contributing to foam cell formation and plaque progression.
-
This compound as a p38 Activator: The action of this compound as a p38 activator presents a seeming paradox. However, it is possible that it selectively activates a different isoform, such as p38δ, which has been shown to have distinct roles and may be involved in resolving inflammation. Further research is needed to elucidate the specific isoform targeted by this compound.
The Role of Heat Shock Proteins (HSPs) in Atherosclerosis
HSPs are a family of proteins that are upregulated in response to cellular stress and play a role in protein folding and degradation. Their role in atherosclerosis is also multifaceted.
-
HSP60: Elevated levels of HSP60 and antibodies against it are associated with the presence and severity of atherosclerosis. It can trigger both innate and adaptive immune responses that contribute to the initiation and progression of atherosclerotic lesions.
-
HSP70 and HSP90: The roles of HSP70 and HSP90 are more ambiguous. Some studies suggest they may have protective, anti-inflammatory effects, while others indicate they are associated with plaque instability.
-
This compound as an HSP Activator: By inducing HSPs, this compound could potentially leverage their cytoprotective and anti-inflammatory functions to counteract the detrimental effects of cellular stress in the atherosclerotic plaque. This could involve promoting the proper folding of proteins and reducing apoptosis and inflammation.
The proposed dual mechanism of this compound is depicted in the following signaling pathway diagram.
References
Cross-validation of Iroxanadine Sulfate's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iroxanadine sulfate's mechanism of action, focusing on its effects on key signaling pathways in different cell lines relevant to cardiovascular research. The performance of this compound is compared with well-established laboratory compounds known to modulate these pathways, supported by experimental data from published studies.
Core Mechanism of Action: A Dual Modulator of Stress and Survival Pathways
This compound, a promising cardioprotective agent, exerts its effects through the modulation of at least two critical intracellular signaling cascades: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Protein Kinase C (PKC) pathway. Evidence suggests that this compound can enhance the activation of p38 MAPK in endothelial cells, a pathway crucial for cellular stress responses, and induce the translocation of PKC in cardiomyocytes, a key event in cardiac function and signaling.
Comparative Analysis in Endothelial Cells: The p38 MAPK Pathway
The integrity and function of endothelial cells are paramount for cardiovascular health. The p38 MAPK pathway plays a significant role in the endothelial response to stress, such as inflammation and oxidative stress. This compound has been shown to positively modulate this pathway, which is associated with its cytoprotective effects.
Data Presentation: p38 MAPK Phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound/Treatment | Cell Line | Concentration | Effect on p38 Phosphorylation | Quantitative Data (Fold Change vs. Control) | Reference |
| This compound | HUVEC | 0.1 - 1 µM | Enhanced activation (associated with cytoprotection) | Data not available | [1] |
| TNF-α | HUVEC | 10 ng/mL | Increased phosphorylation | ~4.5-fold | [2] |
| TNF-α + SB203580 | HUVEC | 5 µM | Inhibition of TNF-α-induced phosphorylation | ~1.5-fold (reduced from 4.5-fold) | [2] |
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation
Objective: To quantify the level of phosphorylated p38 MAPK relative to total p38 MAPK in HUVECs following treatment with this compound, TNF-α, and/or SB203580.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluence in appropriate endothelial cell growth medium.
-
Treatment: Cells are treated with the respective compounds (e.g., this compound at 0.1-1 µM, TNF-α at 10 ng/mL, SB203580 at 5 µM) for a specified duration (e.g., 15-30 minutes for acute stimulation).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-p38 to total p38 is calculated to determine the relative phosphorylation level.
Signaling Pathway and Experimental Workflow
Figure 1. this compound and TNF-α activate the p38 MAPK pathway in HUVECs, which can be inhibited by SB203580. The experimental workflow outlines the key steps in quantifying this activation.
Comparative Analysis in Cardiomyocytes: The Protein Kinase C (PKC) Pathway
In cardiomyocytes, the translocation of PKC isoforms from the cytosol to cellular membranes is a critical step in the signaling cascades that regulate cardiac function, including contractility and hypertrophy. This compound is reported to induce the translocation of calcium-dependent PKC isoforms.
Data Presentation: PKC Translocation in Neonatal Rat Ventricular Myocytes (NRVMs)
For a comparative analysis, we examine the effect of this compound on PKC translocation in Neonatal Rat Ventricular Myocytes (NRVMs) and contrast it with the well-documented PKC activator, Phorbol 12-Myristate 13-Acetate (PMA). While specific quantitative data for Iroxanadine-induced PKC translocation is not available, its activity is noted. PMA, on the other hand, has been shown to induce a robust and dose-dependent translocation of several PKC isoforms.
| Compound | Cell Line | Concentration | Effect on PKC Translocation | Quantitative Data (% of Total PKC in Particulate Fraction) | Reference |
| This compound | Cardiomyocytes | Not specified | Induces translocation of Ca2+-dependent PKC | Data not available | |
| PMA | NRVMs | 3 nM | Translocation of PKC-α and PKC-ε | PKC-α: ~60%PKC-ε: ~70% | |
| PMA | NRVMs | 100 nM | Translocation and subsequent downregulation of PKC-α | PKC-α: ~80% translocation, followed by downregulation |
Experimental Protocol: Immunofluorescence for PKC Translocation
Objective: To visualize and quantify the translocation of PKC isoforms from the cytosol to the particulate fraction (membranes) in NRVMs upon treatment with this compound or PMA.
Methodology:
-
Cell Culture: Neonatal Rat Ventricular Myocytes (NRVMs) are isolated and cultured on coverslips.
-
Treatment: Cells are treated with this compound or PMA at the desired concentrations and for various time points.
-
Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific to a PKC isoform (e.g., PKC-α or PKC-ε), followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: The subcellular localization of the PKC isoform is visualized using a fluorescence microscope.
-
Image Analysis: The fluorescence intensity in the cytosolic and particulate/membrane compartments is quantified using image analysis software to determine the extent of translocation.
Signaling Pathway and Experimental Workflow
Figure 2. this compound and PMA induce the translocation of PKC from the cytosol to the membrane in NRVMs, leading to its activation. The experimental workflow details the immunofluorescence-based method to visualize and quantify this process.
Conclusion
This compound demonstrates a multi-faceted mechanism of action by modulating both the p38 MAPK and PKC signaling pathways in cell lines relevant to cardiovascular physiology. While direct quantitative comparisons with other agents are limited by the availability of public data for this compound, the existing evidence strongly supports its role as an activator of these pathways. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the precise potency and efficacy of this compound in relation to other signaling modulators. This guide serves as a foundational resource for designing such cross-validation studies to better understand the therapeutic potential of this compound.
References
A comparative study on the efficacy of Iroxanadine sulfate in preventing restenosis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iroxanadine sulfate, an investigational vasculoprotective agent, against established therapies for the prevention of restenosis. Given the early stage of research, this document focuses on the proposed mechanism of action of this compound and contrasts it with current standards of care. It also outlines hypothetical experimental protocols to guide future research and data generation for a direct quantitative comparison.
Introduction to this compound
This compound (also known as BRX-235) is a novel small molecule being investigated for its potential role in treating vascular diseases, including atherosclerosis.[1][2] Its use has been proposed for the prevention of early restenosis following vascular surgery or balloon angioplasty.[1][2] The compound is classified as a vasculoprotector, functioning as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs).[3] This mechanism suggests a potential to protect endothelial cells and manage the cellular stress responses that contribute to restenosis.
Mechanism of Action: A Comparative Overview
Restenosis, the re-narrowing of a blood vessel after an intervention like angioplasty, is a complex process involving endothelial dysfunction, inflammation, and proliferation and migration of vascular smooth muscle cells (VSMCs). Current therapies, primarily drug-eluting stents (DES), utilize cytotoxic or cytostatic agents to inhibit VSMC proliferation.
This compound: The proposed mechanism of this compound centers on the activation of the p38 MAPK pathway and the induction of HSPs. Activation of p38 SAPK is crucial for maintaining endothelial cell (EC) homeostasis. By promoting EC health and managing cellular stress, this compound may help to preserve the integrity of the endothelial lining of the artery, a critical factor in preventing the cascade of events that leads to restenosis.
Alternative Therapies (Sirolimus and Paclitaxel): In contrast, the most common agents used in DES, sirolimus and paclitaxel, act by directly inhibiting the processes of cell division and migration.
-
Sirolimus (and other '-olimus' drugs): An mTOR (mammalian target of rapamycin) inhibitor, sirolimus blocks the progression of the cell cycle from the G1 to the S phase, thus inhibiting VSMC proliferation.
-
Paclitaxel: This agent stabilizes microtubules, interfering with the dynamic process of microtubule assembly and disassembly necessary for cell division and migration.
The following diagram illustrates the distinct signaling pathways targeted by this compound versus sirolimus and paclitaxel in the context of preventing restenosis.
Hypothetical Experimental Data for Comparison
To date, there is a lack of publicly available, direct comparative efficacy data for this compound in preventing restenosis. To facilitate future research and provide a framework for comparison, the following table outlines key quantitative metrics that would be necessary to evaluate its performance against current standards of care.
| Parameter | This compound (Hypothetical Data) | Sirolimus-Eluting Stent (Typical Data) | Paclitaxel-Coated Balloon (Typical Data) | Bare Metal Stent (Control) |
| Angiographic Outcomes | ||||
| Late Lumen Loss (mm) | Data Needed | 0.15 ± 0.30 | 0.20 ± 0.40 | 0.80 ± 0.50 |
| Percent Diameter Stenosis (%) | Data Needed | 22 ± 15 | 25 ± 18 | 45 ± 20 |
| Binary Restenosis Rate (%) | Data Needed | < 10% | < 15% | 20-30% |
| Histological Outcomes (Animal Model) | ||||
| Neointimal Area (mm²) | Data Needed | 0.5 ± 0.3 | 0.7 ± 0.4 | 2.5 ± 1.0 |
| Injury Score | Data Needed | 1.5 ± 0.5 | 1.6 ± 0.6 | 1.8 ± 0.5 |
| Endothelialization (%) | Data Needed | > 90% at 28 days | > 95% at 28 days | > 90% at 28 days |
| Clinical Outcomes | ||||
| Target Lesion Revascularization (%) | Data Needed | 5 - 8% | 8 - 12% | 15 - 25% |
| Major Adverse Cardiac Events (%) | Data Needed | 8 - 12% | 10 - 15% | 20 - 30% |
Proposed Experimental Protocol for Efficacy Assessment
The following outlines a potential experimental workflow to assess the efficacy of this compound in a preclinical animal model of restenosis.
Objective: To evaluate the efficacy of systemic or locally delivered this compound in reducing neointimal hyperplasia in a porcine coronary artery restenosis model.
Methodology:
-
Animal Model: Domestic swine will be used due to the similarity of their coronary arteries to humans.
-
Procedure:
-
Animals will be randomized into treatment groups (e.g., this compound systemic delivery, this compound-coated stent, Sirolimus-eluting stent (active control), and bare-metal stent (placebo control)).
-
Coronary artery injury will be induced via balloon overstretch in a major coronary artery (e.g., LAD or LCx) to simulate angioplasty.
-
Stents will be deployed at the site of injury according to group allocation. For systemic delivery, administration will begin pre-procedure and continue for a specified duration post-procedure.
-
-
Follow-up:
-
Angiographic assessment will be performed at 28 days post-procedure to measure late lumen loss and percent diameter stenosis.
-
Optical Coherence Tomography (OCT) can be used for in-vivo assessment of stent strut coverage and apposition.
-
-
Histological Analysis:
-
At the 28-day endpoint, animals will be euthanized, and the stented arterial segments will be harvested.
-
Histomorphometric analysis will be conducted to quantify neointimal area, injury score, and inflammation.
-
Immunohistochemistry will be used to assess endothelial cell coverage (von Willebrand Factor staining) and smooth muscle cell proliferation (PCNA staining).
-
The following diagram illustrates this proposed experimental workflow.
Conclusion and Future Directions
This compound presents a novel, mechanism-based approach to the prevention of restenosis by focusing on vasculoprotection and the maintenance of endothelial health, rather than direct inhibition of cell proliferation. This offers a potential advantage in promoting healthier vessel healing. However, rigorous preclinical and clinical studies are required to validate its efficacy and safety compared to established antiproliferative drug-eluting technologies. The experimental framework proposed in this guide provides a roadmap for generating the necessary data to allow for a direct and quantitative comparison. Researchers are encouraged to investigate this compound further to determine its ultimate role in the management of coronary and peripheral artery disease.
References
Validating the Dual Activation of p38 Kinase and HSP Proteins by Iroxanadine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iroxanadine sulfate, a compound purported to be a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Proteins (HSPs). Due to the limited availability of peer-reviewed experimental data on this compound, this document compares its claimed mechanism of action with two well-characterized compounds: Shikonin , a known activator of the p38 MAPK pathway, and Geranylgeranylacetone (GGA) , a recognized inducer of HSPs.
Introduction to this compound
This compound (also known as BRX-235) is described as a vasculoprotective agent that functions as a dual activator of p38 kinase and HSP proteins. It has been investigated for its potential in treating atherosclerosis and other vascular diseases. The proposed mechanism suggests that by simultaneously activating the p38 MAPK pathway and inducing the expression of cytoprotective HSPs, this compound may offer a multi-faceted approach to cellular protection and stress response. However, detailed, publicly available experimental validation of this dual activity is currently lacking.
Comparative Analysis
This guide compares the purported actions of this compound with Shikonin and Geranylgeranylacetone to provide a framework for experimental validation.
| Feature | This compound | Shikonin | Geranylgeranylacetone (GGA) |
| Primary Target(s) | p38 Kinase and HSP Proteins (claimed) | p38 MAPK Pathway | Heat Shock Proteins (specifically Hsp70) |
| Reported Biological Effects | Vasculoprotective | Anti-inflammatory, Anti-cancer, Pro-apoptotic | Cytoprotective, Anti-ulcer, Anti-cancer |
| Mechanism of Action | Purported dual activation | Activation of Ras/MAPK and PI3K/AKT pathways, leading to p38 phosphorylation[1][2][3][4] | Induction of Hsp70 expression[5] |
| Available Experimental Data | Limited to supplier descriptions | Extensive research demonstrating p38 activation and downstream effects | Studies confirming Hsp70 induction and its role in cytoprotection |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for a dual activator like this compound, alongside the pathways for the comparative compounds.
Caption: Comparative signaling pathways.
Experimental Protocols
To validate the dual activation of p38 kinase and HSPs by this compound, the following experimental protocols can be employed.
Assessment of p38 MAPK Activation
Objective: To determine if this compound induces the phosphorylation of p38 MAPK, indicative of its activation.
Methodology: Western Blotting
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human endothelial cells like EA.hy926) to 70-80% confluency. Treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., Anisomycin or Shikonin) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated p38 to total p38 will indicate the level of activation.
References
- 1. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin prevents mice from heat stroke-induced death via suppressing a trigger IL-17A on the inflammatory and oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikonin inhibits oxidized LDL-induced monocyte adhesion by suppressing NFκB activation via up-regulation of PI3K/Akt/Nrf2-dependent antioxidation in EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Iroxanadine Sulfate's Cardioprotective Potential: An In-Vitro and In-Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo effects of Iroxanadine sulfate, a compound with suggested cardioprotective properties, against the well-characterized p38 MAPK inhibitor, SB203580. While direct comparative studies are limited, this document synthesizes available data to offer insights into their opposing mechanisms of action on the p38 MAPK signaling pathway, a critical regulator of cellular stress and survival in the heart.
Introduction to this compound and the Role of p38 MAPK in Cardioprotection
This compound (also known as BRX-235) is a novel small molecule with potential as a cardioprotective agent. Its proposed mechanism of action involves the induction of p38 SAPK (Stress-Activated Protein Kinase) phosphorylation and the translocation of calcium-dependent protein kinase C isoforms. This activity is believed to be crucial for maintaining endothelial cell homeostasis and protecting against vascular diseases such as atherosclerosis and restenosis following angioplasty.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including those relevant to cardiac injury such as ischemia-reperfusion. The role of p38 MAPK in cardioprotection is complex and appears to be context-dependent, with studies demonstrating both pro-survival and pro-apoptotic effects. This duality makes the study of compounds that modulate this pathway, such as Iroxanadine and the inhibitor SB203580, of significant interest.
Comparative Data on In-Vitro and In-Vivo Effects
Table 1: In-Vitro Effects on Cardiomyocyte Viability and Signaling
| Parameter | This compound | SB203580 | Reference |
| Cell Type | - | H9c2 cells, Adult rat cardiomyocytes | [1] |
| Treatment | - | Simulated ischemia | [1] |
| Effect on Cell Viability | Data not available | Increased cell survival (MTT assay) | [1] |
| Effect on p38 MAPK Phosphorylation | Proposed to increase | Markedly inhibited | [1] |
| Effect on Downstream Targets (e.g., phospho-hsp27) | Data not available | 72.6 ± 3.9% reduction in WT p38α MAPK expressing cells | [1] |
Table 2: In-Vivo Effects on Myocardial Infarct Size
| Parameter | This compound | SB203580 | Reference |
| Animal Model | Data not available | Isolated rat hearts, Isolated rabbit hearts | |
| Ischemia/Reperfusion Protocol | - | 35 min regional ischemia / 120 min reperfusion (rat); 30 min regional ischemia / 120 min reperfusion (rabbit) | |
| Infarct Size (Control) | - | 38.9 ± 3.0% of risk zone (rat); 30.2 ± 3.3% of risk zone (rabbit) | |
| Infarct Size (Ischemic Preconditioning) | - | 13.4 ± 2.4% (rat); 10.2 ± 2.4% (rabbit) | |
| Effect on Infarct Size (alone) | Data not available | No significant effect (36.2 ± 2.7% in rat; 28.6 ± 4.6% in rabbit) | |
| Effect on Ischemic Preconditioning | Data not available | Completely blocked protection (33.6 ± 4.4% in rat; 27.4 ± 3.3% in rabbit) |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for studying the effects of a p38 MAPK modulator like SB203580.
In-Vitro Cardiomyocyte Viability Assay
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Simulated Ischemia: To mimic ischemic conditions, the culture medium is replaced with a low-serum, glucose-free medium, and cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 3 hours).
-
Drug Treatment: SB203580 (e.g., 1 µM) or vehicle control is added to the culture medium prior to or during simulated ischemia.
-
Viability Assessment (MTT Assay):
-
Following the ischemic period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
In-Vivo Myocardial Infarction Model (Langendorff Perfusion)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at a constant pressure and temperature (37°C).
-
Ischemia-Reperfusion Protocol:
-
After a stabilization period, regional ischemia is induced by ligating the left anterior descending coronary artery for a specified duration (e.g., 35 minutes).
-
The ligature is then released to allow for reperfusion (e.g., 120 minutes).
-
-
Drug Administration: SB203580 (e.g., 10 µM) is infused into the perfusate at specific times relative to the ischemic period (e.g., during preconditioning or just before and during lethal ischemia).
-
Infarct Size Measurement:
-
At the end of reperfusion, the coronary artery is re-occluded, and Evans blue dye is perfused to delineate the area at risk.
-
The heart is sliced, and the slices are incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
The areas of the infarct and the area at risk are measured by planimetry, and the infarct size is expressed as a percentage of the area at risk.
-
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Cardioprotection
Caption: p38 MAPK signaling pathway in cardiac cells.
Experimental Workflow for In-Vivo Myocardial Infarction Study
References
A Comparative Analysis of Iroxanadine Sulfate and Other Compounds in Models of Diabetic Angiopathies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Iroxanadine sulfate and other therapeutic compounds—aminoguanidine, pyridoxamine, and benfotiamine—in preclinical models of diabetic angiopathies, with a primary focus on diabetic retinopathy. This document summarizes key experimental findings, details underlying mechanisms of action, and presents relevant experimental protocols to support further research and development in this critical area.
Introduction to Diabetic Angiopathy and Therapeutic Strategies
Diabetic angiopathy, a major complication of diabetes mellitus, encompasses damage to both small (microangiopathy) and large (macroangiopathy) blood vessels, leading to severe pathologies such as retinopathy, nephropathy, neuropathy, and cardiovascular disease. The underlying pathophysiology is complex, involving hyperglycemia-induced metabolic and signaling pathway dysregulation, increased oxidative stress, and the formation of advanced glycation end-products (AGEs). Current research focuses on developing targeted therapies that can mitigate these pathological changes. This guide evaluates the preclinical evidence for this compound, a novel vasculoprotective agent, in comparison to established compounds with known efficacy in diabetic angiopathy models.
This compound: A Novel Vasculoprotective Agent
This compound, also known as BRX-235, is a vasculoprotective compound with a proposed mechanism of action involving the dual activation of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs).[1] Its potential therapeutic application in vascular diseases, including diabetic angiopathies, has been noted.[2][3]
The proposed signaling pathway for this compound suggests a role in promoting endothelial cell homeostasis and protecting against cellular stress, which are critical factors in the pathogenesis of diabetic vascular complications. Activation of p38 MAPK can modulate inflammatory responses and cellular survival, while heat shock proteins are crucial for protein folding and protecting against oxidative stress and apoptosis, all of which are implicated in diabetic angiopathies.[4][5]
However, a comprehensive review of published, peer-reviewed literature reveals a lack of available experimental data on the efficacy of this compound in preclinical models of diabetic angiopathies. Therefore, a direct quantitative comparison with other compounds based on experimental outcomes is not currently possible. The following sections will focus on the established evidence for aminoguanidine, pyridoxamine, and benfotiamine.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound.
Comparative Efficacy of Aminoguanidine, Pyridoxamine, and Benfotiamine
Aminoguanidine, pyridoxamine, and benfotiamine are well-characterized compounds that have been extensively studied for their protective effects against diabetic complications. Their primary mechanisms of action involve the inhibition of AGE formation and the modulation of key metabolic pathways.
Quantitative Comparison of Efficacy in Diabetic Retinopathy Models
The following table summarizes the quantitative data from preclinical studies on the efficacy of aminoguanidine, pyridoxamine, and benfotiamine in animal models of diabetic retinopathy.
| Compound | Animal Model | Duration of Treatment | Key Efficacy Marker | Result in Diabetic Control Group | Result in Treated Group | Percentage Improvement | Citation(s) |
| Aminoguanidine | Diabetic Rats | 75 weeks | Acellular Capillaries (per mm²) | 18.6-fold increase | 3.6-fold increase | 80.6% reduction in increase | |
| Diabetic Dogs | 5 years | Acellular Capillaries | Significantly increased | Significantly inhibited | Not specified | ||
| Pyridoxamine | Diabetic Rats | 29 weeks | Acellular Capillaries (per mm²) | >3-fold increase | Protected against increase | Not specified | |
| Diabetic Rats | 29 weeks | Laminin Immunoreactivity | Markedly increased | Normalized | Not specified | ||
| Benfotiamine | Diabetic Animals | Not specified | Experimental Diabetic Retinopathy | Present | Prevented | Not specified |
Mechanisms of Action and Signaling Pathways
Aminoguanidine: Primarily acts as an inhibitor of advanced glycation end-product (AGE) formation. By trapping reactive dicarbonyl precursors of AGEs, aminoguanidine mitigates the cross-linking of proteins and subsequent cellular dysfunction.
Pyridoxamine: Also an inhibitor of AGE formation, pyridoxamine traps intermediate products of glycation and lipoxidation. This action helps to prevent the modification of proteins and lipids that contribute to diabetic complications.
Benfotiamine: A lipid-soluble derivative of thiamine (Vitamin B1), benfotiamine activates the enzyme transketolase. This activation enhances the pentose phosphate pathway, shunting excess glucose metabolites away from pathways that lead to the formation of AGEs, diacylglycerol-protein kinase C (DAG-PKC) activation, and the hexosamine pathway.
Comparative Signaling Pathways
Caption: Mechanisms of hyperglycemia-induced damage and therapeutic interventions.
Experimental Protocols
Animal Models of Diabetic Retinopathy
A common and well-established method for inducing diabetic retinopathy in rodents is through the administration of streptozotocin (STZ), a toxin that destroys pancreatic β-cells, leading to hyperglycemia.
-
Induction of Diabetes: Male Sprague-Dawley rats or C57BL/6 mice are typically used. After an overnight fast, a single intraperitoneal injection of STZ (e.g., 65 mg/kg in citrate buffer, pH 4.5) is administered.
-
Monitoring: Blood glucose levels are monitored regularly (e.g., weekly) from tail vein blood. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment Administration: The test compound (e.g., aminoguanidine, pyridoxamine, benfotiamine) is administered daily, often mixed in the chow or drinking water, or via oral gavage.
-
Duration: Studies typically last from several months to over a year to allow for the development of retinal lesions.
Assessment of Retinal Vascular Pathology
The "trypsin digest" method is a standard technique for evaluating the retinal vasculature.
-
Enucleation and Fixation: Eyes are enucleated and fixed in formalin.
-
Retinal Isolation: The retina is carefully dissected from the eye cup.
-
Digestion: The retina is incubated in a trypsin solution to digest non-vascular elements, leaving the intact vascular network.
-
Staining and Mounting: The vascular preparation is stained (e.g., with periodic acid-Schiff and hematoxylin) and mounted on a microscope slide.
-
Microscopic Analysis: The mounted retina is examined under a microscope to quantify pathological features such as:
-
Acellular capillaries: Capillary strands devoid of endothelial cells and pericytes.
-
Pericyte ghosts: Empty spaces in the capillary wall where pericytes have died.
-
Microaneurysms: Saccular outpouchings of the capillaries.
-
Experimental Workflow for Evaluating Compounds in Diabetic Retinopathy
Caption: General workflow for preclinical diabetic retinopathy studies.
Conclusion
Aminoguanidine, pyridoxamine, and benfotiamine have demonstrated significant efficacy in mitigating key pathological features of diabetic retinopathy in preclinical models. Their mechanisms of action, primarily centered on inhibiting AGE formation and modulating glucose metabolic pathways, are well-supported by experimental evidence.
This compound presents a novel therapeutic approach with its proposed mechanism of activating p38 MAPK and heat shock proteins. While this pathway is highly relevant to the cellular stresses observed in diabetic angiopathies, there is a clear need for published, peer-reviewed studies to establish its efficacy in relevant preclinical models. Future research should focus on generating quantitative data for this compound to allow for a direct and robust comparison with existing therapeutic candidates. Such studies will be crucial in determining its potential as a future treatment for diabetic vascular complications.
References
- 1. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Heat Shock Proteins in Vascular Diabetic Complications: Review and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating p38 SAPK Phosphorylation in the Therapeutic Action of Iroxanadine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic mechanism of Iroxanadine Sulfate, focusing on its potential role in modulating the p38 Stress-Activated Protein Kinase (SAPK) signaling pathway. To establish a benchmark for this validation, we compare the expected activity of this compound against the well-characterized p38 MAPK inhibitor, SB203580.
The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stressors, playing a key role in inflammation, apoptosis, and cell cycle regulation.[1][2] Its dysregulation is implicated in numerous inflammatory and autoimmune diseases, making it a significant therapeutic target.[1] This guide outlines the necessary experimental data, protocols, and conceptual frameworks required to investigate and validate the inhibition of p38 phosphorylation as a core component of a compound's therapeutic effect.
Mechanism of Action and Comparative Analysis
The p38 MAPK pathway involves a three-tiered kinase module where a MAPKKK (e.g., TAK1) activates a MAPKK (MKK3/MKK6), which in turn dually phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182) to activate it.[1][3] Activated p38 then phosphorylates downstream targets, propagating the cellular response.
For the purpose of this guide, we will compare the hypothetical action of This compound with SB203580 , a selective, ATP-competitive inhibitor of p38α and p38β. SB203580 binds to the ATP pocket of p38, inhibiting its catalytic activity and preventing the phosphorylation of its downstream substrates. It does not, however, inhibit the phosphorylation of p38 itself by upstream kinases like MKK3/6. This guide will help determine if this compound acts similarly or through an alternative mechanism.
Quantitative Data Comparison: p38 SAPK Inhibition
The following table summarizes the established inhibitory data for SB203580 and presents a template for the data that should be generated for this compound to validate its on-target activity.
| Parameter | SB203580 (Reference Compound) | This compound (Hypothetical Data) | Cell Line / Assay Condition |
| Target Isoforms | p38α, p38β | To be determined | Cell-free kinase assays |
| IC₅₀ (p38α) | 50 - 500 nM | To be determined | Cell-free kinase assays (e.g., THP-1 cells) |
| Binding Mechanism | ATP-competitive | To be determined | Kinase binding assays |
| Effect on p38 Phosphorylation (Thr180/Tyr182) | No direct inhibition | To be determined | Western Blot (LPS-stimulated macrophages) |
| Effect on Downstream Substrate Phosphorylation (e.g., HSP27, ATF-2) | Potent inhibition | To be determined | Western Blot / Cellular Assays |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the p38 MAPK signaling cascade and highlights the point of action for ATP-competitive inhibitors like SB203580. The potential point of action for this compound would be validated through the experiments outlined in this guide.
Caption: The p38 MAPK signaling cascade and the site of action for ATP-competitive inhibitors.
Experimental Protocols
To validate the effect of this compound on p38 SAPK phosphorylation, a Western blot analysis is the standard method. This protocol allows for the semi-quantitative measurement of both the phosphorylated (active) form of p38 (p-p38) and the total p38 protein.
Protocol: Western Blot for Phospho-p38 MAPK
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK at Thr180/Tyr182 in a relevant cell line (e.g., RAW 264.7 macrophages) following stimulation with a known p38 activator like lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or SB203580 (e.g., 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation. Include an unstimulated control group.
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (e.g., a 10% polyacrylamide gel).
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Using BSA is often preferred for phospho-antibodies.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology #9211, diluted 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody for total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The results are expressed as the ratio of p-p38 to total p38.
Experimental Workflow and Logic
The following diagrams outline the workflow for the validation experiments and the logical comparison between a known inhibitor and the compound under investigation.
Caption: Standard experimental workflow for assessing p38 MAPK phosphorylation via Western blot.
Caption: Logical comparison of a direct p38 inhibitor versus a hypothetical upstream modulator.
References
Safety Operating Guide
Navigating the Disposal of Iroxanadine Sulfate in a Laboratory Setting
Prudent and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds like Iroxanadine sulfate, understanding the correct disposal protocol is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, emphasizing safety and adherence to regulatory standards.
Immediate Safety and Handling Protocol: The Primacy of the Safety Data Sheet (SDS)
The most critical document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS), provided by the manufacturer or supplier. The SDS contains detailed information regarding physical and chemical properties, hazards, first-aid measures, and, crucially, disposal considerations.
In the absence of a specific SDS, the compound must be treated as a hazardous substance. This precautionary approach ensures the highest level of safety. All waste chemical solids and liquids should be considered hazardous unless explicitly confirmed to be non-hazardous by a reliable source like the SDS or your EHS office.[1]
General Step-by-Step Disposal Procedures for Research Chemicals
When specific disposal instructions for a research chemical like this compound are not immediately available, a conservative approach based on general hazardous waste management principles must be adopted.[2][3][4]
-
Identification and Classification: Treat this compound as an unclassified, potentially hazardous chemical waste. Do not attempt to determine its properties through experimentation.
-
Waste Collection and Segregation:
-
Collect waste this compound (both solid and any solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[2]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Segregating waste prevents potentially violent reactions.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound." Avoid using abbreviations or chemical formulas.
-
Include the approximate quantity or concentration.
-
Note any known hazards if available (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").
-
Add the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
The SAA should be a secure, well-ventilated location away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Once the container is full or you have no further use for the chemical, contact your institution’s Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Provide them with all the information from the waste label.
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
-
Key Information to Locate in a Safety Data Sheet (SDS)
When you obtain the SDS for this compound, it will contain crucial data for safe handling and disposal. The table below summarizes the key sections and the type of information to look for.
| SDS Section Number | Section Title | Relevance to Disposal and Safety |
| Section 2 | Hazards Identification | Describes physical and health hazards (e.g., toxicity, flammability, corrosivity). This information dictates the necessary personal protective equipment (PPE) and handling precautions. |
| Section 7 | Handling and Storage | Provides guidance on safe storage practices, including incompatible materials to avoid mixing with the waste. |
| Section 8 | Exposure Controls / Personal Protection | Specifies the required PPE (e.g., gloves, safety glasses, lab coat) to be worn when handling the chemical and its waste. |
| Section 12 | Ecological Information | Details the potential environmental impact and toxicity to aquatic life, underscoring why sewer disposal is prohibited. |
| Section 13 | Disposal Considerations | This is the most direct and important section for waste management. It provides specific instructions on proper disposal methods and may include relevant waste codes. |
Experimental Protocols
This document does not cite specific experimental protocols, as the focus is on the procedural steps for chemical disposal. The primary "protocol" is the adherence to institutional and regulatory hazardous waste management guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
